PRIMA-1
Descripción
Propiedades
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVBRVVOPAAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204637 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-24-2 | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | prima-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRIMA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of PRIMA-1: A Technical Guide to the Reactivation of Mutant p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers.[1] The discovery of PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its methylated analog, APR-246 (eprenetapopt), represents a significant breakthrough in oncology, offering a therapeutic strategy to restore the tumor-suppressive function of mutant p53. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Challenge of Mutant p53 in Cancer
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[2] Inactivation of the p53 pathway is a common event in tumorigenesis, frequently occurring through missense mutations in the TP53 gene.[1][2] These mutations not only abrogate the wild-type p53 tumor-suppressive functions but can also confer new oncogenic functions, known as gain-of-function (GOF) activities, which are associated with increased malignancy and resistance to therapy.[3]
The high prevalence of p53 mutations in human cancers has made its reactivation a highly sought-after therapeutic goal.[4] This led to the screening of small molecule libraries to identify compounds capable of restoring the wild-type conformation and function to mutant p53 proteins.
Discovery of this compound
This compound was identified through a cell-based screening of a chemical library from the National Cancer Institute for compounds that could suppress the growth of human tumor cells harboring mutant p53.[5] The screening led to the identification of 2,2-bis(hydroxymethyl)-1-azabicyclo[6][6][6]octan-3-one, which was named this compound for its ability to reactivate mutant p53 and induce massive apoptosis.[5]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 2,2-bis(hydroxymethyl)quinuclidin-3-one | [6] |
| CAS Number | 5608-24-2 | [7] |
| Molecular Formula | C₉H₁₅NO₃ | [7] |
| Molecular Weight | 185.22 g/mol | [7] |
| Purity | ≥98% | [7] |
Mechanism of Action: Restoring Wild-Type p53 Function
This compound is a prodrug that is converted intracellularly to its active metabolite, methylene (B1212753) quinuclidinone (MQ).[3] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[3][8] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[1][8]
The reactivation of mutant p53 by this compound leads to the transcriptional upregulation of canonical p53 target genes involved in apoptosis and cell cycle arrest, such as PUMA, Noxa, and p21.[1][9] This ultimately triggers programmed cell death in cancer cells harboring mutant p53.[1][10]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound induced p53 reactivation and apoptosis.
Preclinical Development and In Vitro Efficacy
The anti-cancer effects of this compound and its more potent methylated analog, APR-246, have been extensively studied in a wide range of cancer cell lines and animal models.
Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values of this compound and its analogs vary across different cancer cell lines, generally showing greater potency in cells with mutant p53.
| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| This compound | PANC-1 | Pancreatic | R273H | 35 | [11] |
| This compound | HEC-1-B | Endometrial | 40 | [11] | |
| This compound | SUM149 | Breast | 50 | [11] | |
| This compound | AN 3CA | Endometrial | 50 | [11] | |
| This compound | Ishikawa | Endometrial | 60 | [11] | |
| This compound | Panc02 | Pancreatic | 70 | [11] | |
| This compound | MDA-MB-231 | Breast | 75 | [11] | |
| PRIMA-1MET | BE-2C | Neuroblastoma | C135F | 58.8 ± 10.72 | [12] |
| PRIMA-1MET | CHP212 | Neuroblastoma | 24.2 ± 7.02 | [12] | |
| PRIMA-1MET | CLB-GA | Neuroblastoma | 10.5 ± 0.34 | [12] | |
| PRIMA-1MET | LAN6 | Neuroblastoma | 16.5 ± 0.48 | [12] | |
| PRIMA-1MET | NBL-S | Neuroblastoma | 20.1 ± 0.80 | [12] | |
| PRIMA-1MET | NGP | Neuroblastoma | 12.3 ± 0.27 | [12] | |
| PRIMA-1MET | SK-N-DZ | Neuroblastoma | 17.8 ± 1.95 | [12] | |
| PRIMA-1MET | SK-N-SH | Neuroblastoma | 11.6 ± 0.55 | [12] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.5 to 100 µM) or vehicle control (DMSO) for 24 to 72 hours.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis (Annexin V) Staining Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the expression levels of p53 and its downstream target proteins.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) suspended in Matrigel into the flanks of immunocompromised mice (e.g., nude or NSG mice).[14]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Clinical Development of APR-246 (Eprenetapopt)
APR-246, the methylated analog of this compound, has advanced into clinical trials due to its improved potency and drug-like properties.[15] It has been investigated as a single agent and in combination with other anti-cancer drugs in various hematological malignancies and solid tumors.
Clinical trials have demonstrated a manageable safety profile for APR-246 and have shown promising clinical activity, particularly in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Combination therapy with azacitidine has shown encouraging results in these patient populations.[16][17]
Clinical Trial Workflow Example
Caption: Example workflow for a Phase III clinical trial of APR-246 in MDS.
Conclusion and Future Directions
This compound and its analog APR-246 have emerged as pioneering molecules in the field of mutant p53 reactivation. Their ability to restore the tumor-suppressive functions of this critical protein has opened new avenues for cancer therapy, particularly for tumors harboring TP53 mutations, which have historically been challenging to treat. The ongoing clinical development of APR-246, both as a monotherapy and in combination with other agents, holds the promise of providing a novel and effective treatment option for a significant population of cancer patients. Future research will likely focus on identifying biomarkers to predict response to this compound-based therapies, exploring new combination strategies to overcome resistance, and developing next-generation p53 reactivators with enhanced efficacy and safety profiles.
References
- 1. A Phase III Multicenter, Randomized, Open Label Study of APR-246 in Combination with Azacitidine Versus Azacitidine Alone for the Treatment of TP53 Mutant Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clinicaltrials.stanford.edu]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 15. kumc.edu [kumc.edu]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to PRIMA-1 and its Analogue APR-246: Targeting Mutant p53 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, and its mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of two leading small molecules in this field: PRIMA-1 and its more potent analogue, APR-246 (eprenetapopt). We delve into their core mechanisms of action, present key quantitative data from preclinical and clinical studies in a structured format, and provide detailed protocols for essential experiments. Furthermore, this guide includes visual representations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the science underpinning these novel anti-cancer agents.
Introduction
The TP53 gene is the most frequently mutated gene in human cancer, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities.[1][2] this compound (p53 Reactivation and Induction of Massive Apoptosis-1) was identified through a screen for compounds that could suppress the growth of human tumor cells harboring mutant p53.[3] Its methylated analogue, APR-246, was subsequently developed and has shown greater potency and is the subject of extensive clinical investigation.[3] Both molecules are pro-drugs that are converted intracellularly to the active compound, methylene (B1212753) quinuclidinone (MQ).[3] This guide will explore the multifaceted mechanisms of action of these compounds, their efficacy in various cancer models, and the methodologies used to evaluate their effects.
Mechanism of Action
The anti-cancer activity of this compound and APR-246 is attributed to a dual mechanism: the refolding of mutant p53 to a wild-type conformation and the induction of oxidative stress.
Reactivation of Mutant p53
This compound and APR-246 are converted to the electrophilic Michael acceptor, methylene quinuclidinone (MQ).[3] MQ covalently binds to thiol groups of cysteine residues within the core domain of both mutant and wild-type p53.[3][4] This modification is believed to stabilize the p53 protein, leading to the refolding of mutant p53 into a conformation that restores its wild-type tumor suppressor functions.[5][6] Specifically, cysteines 124 and 277 have been identified as key targets for MQ, and this binding is crucial for the thermostabilization and functional restoration of mutant p53.[5] The reactivated p53 can then transactivate its target genes, such as CDKN1A (p21), BBC3 (PUMA), and PMAIP1 (NOXA), leading to cell cycle arrest and apoptosis.[7]
Induction of Oxidative Stress
Beyond p53 reactivation, this compound and APR-246 exert p53-independent cytotoxic effects by modulating the cellular redox balance. MQ can react with and deplete intracellular glutathione (B108866) (GSH), a major antioxidant.[8] This depletion, coupled with the inhibition of the antioxidant enzyme thioredoxin reductase (TrxR1), leads to a significant increase in reactive oxygen species (ROS).[8] The resulting oxidative stress can trigger apoptosis and other forms of cell death, such as ferroptosis.[8] Cancer cells, often having a higher basal level of ROS, are particularly susceptible to this ROS-inducing effect.[8]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound and APR-246 has been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Activity of this compound and APR-246 in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | Breast Cancer | MDA-MB-231 | Mutant (R280K) | ~35 | [9] |
| APR-246 | Small Cell Lung Cancer | NCI-H1048 | Mutant (R175H) | ~5 | [10] |
| APR-246 | Multiple Myeloma | MM.1S | Mutant (R248Q) | ~10 | [11] |
| APR-246 | Pancreatic Cancer | MIA-PaCa-2 | Mutant (R248W) | ~1.6 (with BBR) | [8] |
Table 2: Clinical Trial Results for APR-246 (Eprenetapopt)
| Trial Identifier | Phase | Cancer Type | Treatment Combination | Key Efficacy Results | Reference |
| NCT03072043 | Ib/II | TP53-mutant MDS/AML | APR-246 + Azacitidine | ORR: 71%; CR: 44% (ITT population) | [12][13] |
| Median OS: 10.8 months | [12] | ||||
| NCT03745716 | III | TP53-mutant MDS | APR-246 + Azacitidine vs. Azacitidine alone | CR Rate: 33.3% vs. 22.4% (P=0.13, did not meet primary endpoint) | [14] |
| NCT03588078 / US & GFM Combined Analysis | II | TP53-mutant MDS/AML | APR-246 + Azacitidine | ORR: 69%; CR: 43% (ITT population) | [15] |
| Median OS: 11.8 months | [15] |
ORR: Overall Response Rate; CR: Complete Remission; OS: Overall Survival; MDS: Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; ITT: Intent-to-treat.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and APR-246.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound or APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48-72 hours).[16]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[17]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours. Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound, APR-246, or a vehicle control for the specified duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.[18]
-
Washing: Wash the cells twice with cold 1X PBS and then once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19][20]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[21]
Reactive Oxygen Species (ROS) Detection: CellROX® Deep Red Assay
CellROX® Deep Red is a fluorogenic probe for measuring superoxide (B77818) and hydroxyl radicals in live cells.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with this compound, APR-246, or controls as required.
-
Probe Loading: Add CellROX® Deep Red Reagent to the cell culture medium to a final concentration of 5 µM.[23]
-
Incubation: Incubate the cells for 30 minutes at 37°C.[23]
-
Washing: Remove the medium and wash the cells three times with PBS.[23]
-
Analysis: Analyze the cells by fluorescence microscopy, high-content imaging, or flow cytometry using an excitation of ~640 nm and emission of ~665 nm.[24]
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of specific genes, such as p53 targets.
Protocol:
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., CDKN1A, BBC3, PMAIP1) and a housekeeping gene (e.g., GAPDH, ACTB). Primer sequences for human p53 target genes can be found in publicly available databases or literature.[25][26]
-
Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of p53, cleaved caspases (e.g., caspase-3), and PARP.
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and its analogue APR-246 are pioneering compounds in the field of mutant p53 reactivation. Their dual mechanism of action, involving both p53-dependent and -independent pathways, makes them attractive candidates for cancer therapy, particularly in tumors with a high prevalence of TP53 mutations. While clinical trial results for APR-246 have shown promise, further research is needed to optimize its therapeutic use, potentially in combination with other anti-cancer agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological effects and therapeutic potential of these and other p53-reactivating molecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein. | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. ascopubs.org [ascopubs.org]
- 14. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [stanfordhealthcare.org]
- 15. Efficacy and safety of eprenetapopt (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [aml-hub.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TH [thermofisher.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. CellROX Deep Red Reagent: A Bright and Photostable ROS Sensor | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. sinobiological.com [sinobiological.com]
The Mutant p53 Reactivator, PRIMA-1: A Technical Guide for Cancer Researchers
An In-depth Analysis of a Promising Therapeutic Strategy
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, orchestrating responses to a variety of stress signals to prevent malignant transformation. Its gene, TP53, is the most frequently mutated gene in human cancers, with a majority of these being missense mutations that lead to the accumulation of a dysfunctional, and often oncogenic, mutant p53 protein. The reactivation of mutant p53 represents a highly attractive therapeutic strategy. This technical guide provides a comprehensive overview of PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent analogue, APR-246 (eprenetapopt), small molecules designed to restore the tumor-suppressive functions of mutant p53.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanism of action, experimental protocols for its study, and a summary of key preclinical and clinical data.
Mechanism of Action: From Prodrug to Active Compound
This compound and its methylated form, APR-246, are prodrugs that are converted in vivo to the active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[3] This covalent modification refolds the mutant p53 protein, restoring its wild-type conformation and its ability to bind to DNA and transactivate target genes.[3][4]
The restoration of wild-type p53 function by this compound/APR-246 triggers multiple downstream anti-tumor effects, including cell cycle arrest, apoptosis, and senescence.[5] Beyond its direct effect on mutant p53, APR-246 has been shown to exert p53-independent effects by inducing oxidative stress through the depletion of glutathione (B108866) (GSH) and inhibition of the thioredoxin (TXN) antioxidant system.[6] This dual mechanism of action contributes to its potent anti-cancer activity.
Signaling Pathways Activated by this compound/APR-246
The reactivation of mutant p53 by this compound/APR-246 initiates a cascade of signaling events that converge on apoptosis. This process involves both transcription-dependent and -independent mechanisms.
Intrinsic Apoptosis Pathway
Restored p53 function leads to the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, including PUMA (p53 upregulated modulator of apoptosis) and Noxa.[7] These proteins translocate to the mitochondria, where they promote the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[8]
Role of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress
This compound/APR-246 can also induce apoptosis through p53-independent mechanisms by modulating the cellular redox balance. The active compound, MQ, can deplete intracellular glutathione (GSH), a major antioxidant, leading to an increase in reactive oxygen species (ROS).[6] Elevated ROS levels can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis through the unfolded protein response (UPR). The UPR involves three main signaling branches initiated by PERK, IRE1α, and ATF6, which can activate pro-apoptotic pathways, including the upregulation of CHOP.[9]
Quantitative Data Summary
The efficacy of this compound and APR-246 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Preclinical Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| BE-2C | Neuroblastoma | Wild-type | This compound MET | 58.8 ± 10.72 | [10] |
| CHP212 | Neuroblastoma | Wild-type | This compound MET | 24.2 ± 7.02 | [10] |
| CLB-GA | Neuroblastoma | Wild-type | This compound MET | 10.5 ± 0.34 | [10] |
| LAN6 | Neuroblastoma | Wild-type | This compound MET | 16.5 ± 0.48 | [10] |
| NBL-S | Neuroblastoma | Wild-type | This compound MET | 20.1 ± 0.80 | [10] |
| NGP | Neuroblastoma | Wild-type | This compound MET | 12.3 ± 0.27 | [10] |
| SK-N-DZ | Neuroblastoma | Wild-type | This compound MET | 17.8 ± 1.95 | [10] |
| SK-N-SH | Neuroblastoma | Wild-type | This compound MET | 11.6 ± 0.55 | [10] |
| HCT116 | Colorectal Cancer | Wild-type | PRIMA-1met | 7.5 | [11] |
| RKO | Colorectal Cancer | Wild-type | PRIMA-1met | 45.9 | [11] |
| DLD-1 | Colorectal Cancer | Mutant (S241F) | PRIMA-1met | 10.9 | [11] |
| Caco2 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 20.2 | [11] |
| SW620 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 58.6 | [11] |
| HT29 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 49.7 | [11] |
| HCT116 p53-/- | Colorectal Cancer | Null | PRIMA-1met | 23.7 | [11] |
| BT-474 | Breast Cancer | Mutant (E285K) | This compound | ~40 (24h) | [12] |
| BT-474 | Breast Cancer | Mutant (E285K) | APR-246 | ~20 (24h) | [12] |
| T47-D | Breast Cancer | Mutant (L194F) | This compound | ~25 (24h) | [12] |
| T47-D | Breast Cancer | Mutant (L194F) | APR-246 | ~10 (24h) | [12] |
Clinical Trial Data: APR-246 in Hematological Malignancies
APR-246 has shown promising results in clinical trials, particularly in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).
| Trial Phase | Patient Population | Treatment Combination | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |
| Phase II (GFM-APR) | TP53-mutant MDS and AML | APR-246 + Azacitidine | 77% (evaluable patients) | 49% (evaluable patients) | [1] |
| Phase Ib/II (NCT03072043) | TP53-mutant MDS and AML | APR-246 + Azacitidine | 71% (ITT population) | 44% (ITT population) | [13][14] |
| Phase II | TP53-mutant MDS | APR-246 + Azacitidine | 88% (evaluable patients) | 61% (evaluable patients) | [15] |
Synergistic Effects with Chemotherapeutic Agents
APR-246 has demonstrated synergistic anti-tumor effects when combined with conventional chemotherapeutic drugs.
| Cancer Type | Cell Type | Combination | Effect | Reference |
| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Cisplatin | Strong synergy | [4] |
| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Carboplatin | Strong synergy | [4] |
| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Doxorubicin | Strong synergy | [4] |
| Esophageal Squamous Cell Carcinoma | TE1, TE4, TE8 cells (TP53 missense mutation) | APR-246 + 5-FU | Synergy (CI values: 0.58, 0.71, 0.72) | [7] |
| Myeloid Cell Lines | SKM1, K562, KG1a, THP-1, HL60 | APR-246 + Azacitidine | Synergy | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogues.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or APR-246 stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or APR-246. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound or APR-246 for the desired time. Include untreated and positive controls.
-
Harvest the cells (including both adherent and floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18][19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound/APR-246 on cancer cells.
Conclusion
This compound and its clinically advanced analogue, APR-246, represent a promising class of anti-cancer agents that function by reactivating mutant p53. Their dual mechanism of action, involving both direct p53 refolding and the induction of oxidative stress, contributes to their potent and broad-spectrum anti-tumor activity. The preclinical and clinical data summarized in this guide highlight the potential of this therapeutic strategy, particularly in cancers with a high prevalence of TP53 mutations. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate the therapeutic potential of these and other mutant p53-reactivating compounds. As our understanding of the complex roles of mutant p53 in cancer continues to evolve, targeted reactivation of this key tumor suppressor will undoubtedly remain a critical area of focus in the development of novel cancer therapies.
References
- 1. onclive.com [onclive.com]
- 2. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 7. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endoplasmic reticulum stress-mediated pathways to both apoptosis and autophagy: Significance for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. focusononcology.com [focusononcology.com]
- 16. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Restoring the Guardian: A Technical Guide to PRIMA-1 and the Reactivation of Wild-Type p53 Function
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive activities but can also acquire oncogenic functions.[1][2][3] The reactivation of mutant p53 (mtp53) therefore represents a promising therapeutic strategy. This technical guide provides an in-depth overview of PRIMA-1, a first-in-class molecule identified for its ability to restore the wild-type function of mtp53, and its more potent analogue, APR-246 (eprenetapopt).
Mechanism of Action: From Prodrug to p53 Refolding
This compound (p53 Reactivation and Induction of Massive Apoptosis) is a small molecule that acts as a prodrug.[4][5] Upon entering the physiological environment, it is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][6][7] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of the mtp53 protein.[1][7][8][9][10][11] This covalent modification is crucial for its mechanism of action.
The binding of MQ to mtp53 induces a conformational change in the protein, effectively refolding it into a wild-type-like structure.[3][4][7][12][13] This restored conformation allows the reactivated p53 to regain its sequence-specific DNA binding ability and transactivational functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[3][14][15]
The following diagram illustrates the conversion of this compound and its subsequent interaction with mutant p53.
Caption: Conversion of this compound to MQ and subsequent reactivation of mutant p53.
Signaling Pathways to Apoptosis
Reactivated p53 triggers apoptosis through multiple signaling pathways, engaging both intrinsic and extrinsic apoptotic routes. A key event is the transcriptional upregulation of pro-apoptotic p53 target genes.
-
Bcl-2 Family Modulation: Reactivated p53 induces the expression of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa.[15][16][17][18] These proteins antagonize anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c.[16]
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of caspase-9, which then activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates, including PARP, and ultimately, apoptosis.[14][16]
-
p73 Involvement: In some cellular contexts, PRIMA-1Met/APR-246 has been shown to induce apoptosis in a manner that is at least partially dependent on the p53 family member, p73.[19]
The signaling cascade leading to apoptosis is depicted in the following diagram.
Caption: Signaling cascade from p53 reactivation to apoptosis.
Quantitative Data Summary
The efficacy of this compound and its analogues has been quantified in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound/APR-246 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| TOV21G | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~15 | [20] |
| A2780 | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~10 | [20] |
| ES-2 | Ovarian Cancer | Mutant | PRIMA-1MET | ~5 | [20] |
| OV-90 | Ovarian Cancer | Mutant | PRIMA-1MET | ~2.6 | [20] |
| OVCAR-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~10 | [20] |
| CaOV-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~20.1 | [20] |
| SKOV-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~18 | [20] |
Table 2: Clinical Trial Results of Eprenetapopt (APR-246) in Combination with Azacitidine
| Indication | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |
| Myelodysplastic Syndromes (MDS) | TP53-mutant | 71% | 44% (50% for MDS patients) | 10.8 months | [4] |
| Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) | TP53-mutant | - | 33% | - | [5] |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the function of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells per 100 µL and incubate for 24 hours.[18]
-
Treat cells with varying concentrations of this compound (e.g., 0.5 to 100 µmol/L) for 48 hours.[18]
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.[18]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or Sytox Blue) to the cell suspension.[21]
-
Incubate in the dark for 15-20 minutes on ice.[21]
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject cancer cells expressing mutant p53 into the flank of immunodeficient mice (e.g., SCID mice).
-
Allow tumors to establish and reach a palpable size.
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous injection).[14]
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Monitor animal weight and overall health for signs of toxicity.[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Directions
This compound and its clinically advanced derivative, APR-246, represent a validated therapeutic strategy for cancers harboring TP53 mutations. By restoring the tumor suppressor function of p53, these molecules can induce robust apoptosis in cancer cells. The synergistic effects observed when combining APR-246 with conventional chemotherapies and other targeted agents highlight its potential to overcome drug resistance and improve patient outcomes.[12][22] Ongoing and future clinical trials will further elucidate the full therapeutic potential of this class of drugs in a variety of cancer types. The continued investigation into the multifaceted mechanisms of action of these compounds will likely unveil new therapeutic opportunities and combination strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 7. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]
- 8. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(MET)/APR-246 targets mutant forms of p53 family members p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound induces apoptosis in bladder cancer cell lines by activating p53 | Clinics [elsevier.es]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRIMA-1Met/APR-246 displays high antitumor activity in multiple myeloma by induction of p73 and Noxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Guardian: A Technical Guide to the Preclinical Oncology Studies of PRIMA-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of preclinical research on PRIMA-1 and its analog, APR-246 (eprenetapopt), molecules designed to reactivate the tumor suppressor protein p53. The mutation of the p53 gene is a frequent event in a majority of human cancers, often leading to resistance to conventional therapies.[1][2] this compound emerged from a screen of a chemical library for compounds that could restore the wild-type function to mutant p53, representing a promising strategy in oncology.[3] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies employed in its evaluation.
Mechanism of Action: Restoring the Guardian of the Genome
This compound is a pro-drug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[3][4] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[5][6] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type, tumor-suppressive functions.[4][5] The reactivated p53 can then induce cell cycle arrest, senescence, and, most notably, apoptosis in cancer cells.[3][4]
Beyond its p53-dependent activities, preclinical studies have revealed that this compound/APR-246 can also exert anti-cancer effects through p53-independent mechanisms. These include the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[4][7] The depletion of intracellular glutathione, a key antioxidant, by APR-246 has been shown to contribute to its cytotoxic effects and can sensitize cancer cells to other treatments.[8]
In Vitro Studies: Cellular Response to p53 Reactivation
A significant body of in vitro research has demonstrated the ability of this compound and APR-246 to selectively induce apoptosis and inhibit the growth of cancer cell lines harboring p53 mutations.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptotic effects of this compound/APR-246 in various cancer cell lines.
Table 1: IC50 Values of this compound/APR-246 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Citation |
| PANC-1 | Pancreatic Cancer | Mutant (p.R273H) | This compound | ~25-100 | [9] |
| BxPC-3 | Pancreatic Cancer | Mutant (p.Y220C) | This compound | ~25-100 | [9] |
| CAPAN-2 | Pancreatic Cancer | Wild-type | This compound | >100 | [9] |
| BT-474 | Breast Cancer | Mutant | This compound | 0-50 | [1] |
| HCC-1428 | Breast Cancer | Mutant | This compound | 0-50 | [1] |
| T47-D | Breast Cancer | Mutant | This compound | 0-50 | [1] |
| MCF-7 | Breast Cancer | Wild-type | This compound | No effect | [1] |
| Multiple Cell Lines | Lung Cancer | Not Specified | Prima-1MET | 4.5 - 30 | [10] |
| MDA-MB231 | Breast Cancer (TNBC) | Not Specified | Prima-1MET | Not Specified | [11] |
| MCF7 | Breast Cancer (ER+) | Not Specified | Prima-1MET | Not Specified | [11] |
Table 2: Apoptotic Effects of this compound/APR-246 in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Citation |
| SCLC cell lines | Small Cell Lung Cancer | PRIMA-1Met/APR-246 | Increased fraction of cells with fragmented DNA, caspase-3 activation, PARP cleavage | [12][13] |
| PANC-1, BxPC-3 | Pancreatic Cancer | This compound | Selective induction of apoptosis and cell cycle arrest | [14] |
| NB4 | Acute Promyelocytic Leukemia | This compound | Dose- and time-dependent apoptosis, activation of caspase-9 and -7, PARP cleavage | [9] |
| Multiple Myeloma cell lines | Multiple Myeloma | PRIMA-1Met | Induction of apoptosis, inhibition of colony formation and migration | [15] |
| Ovarian Cancer cells (A2780cp) | Ovarian Cancer | This compound (0.156 - 0.938 µM) + CDDP (10 µM) | Significantly higher apoptosis rate in DN-Akt group | [16] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with varying concentrations of this compound or APR-246 for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 492 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[9]
Apoptosis Analysis (FACS Analysis)
-
Cell Treatment: Cells are treated with this compound/APR-246 for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
FACS Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Studies: Tumor Suppression in Animal Models
The anti-tumor efficacy of this compound and APR-246 has been validated in various preclinical animal models, primarily using xenografts of human cancer cell lines in immunocompromised mice.
Quantitative Data Summary
Table 3: In Vivo Efficacy of this compound/APR-246 in Xenograft Models
| Cancer Type | Animal Model | Treatment | Key Findings | Citation |
| Breast Cancer (BT-474, HCC-1428, T47-D) | Mice | This compound | Inhibition of tumor growth | [1] |
| Small Cell Lung Cancer | SCLC xenograft models | PRIMA-1Met/APR-246 (i.v. injection) | Significant antitumor effects and tumor growth delay with no apparent toxicity | [12][13] |
| Esophageal Adenocarcinoma | Cell line and patient-derived xenografts | APR-246 | Potent antitumour activity; restored chemosensitivity to cisplatin (B142131)/5-fluorouracil-resistant model | [17] |
| Multiple Myeloma | Mouse xenograft model | PRIMA-1Met | Delayed tumor growth and prolonged survival | [15] |
| AML | Mice | APR-246 | Statistically significant antitumor effect, decreased circulating human AML-PS cells, and increased survival time | [18] |
| Melanoma and Colorectal Cancer | Mouse models | APR-246 + anti-PD-1 antibody | Significant delay in tumor growth and increased lifespan compared to either agent alone | [19] |
| Various Cancers | SCID mice | PRIMA-1Met + Cisplatin | Synergistic inhibition of human tumor xenograft growth | [2] |
Key Experimental Protocols
Xenograft Tumor Model
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound/APR-246 is administered via a specified route (e.g., intravenous, intraperitoneal, or intratumoral injection) at a defined dose and schedule.[3][9]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight, overall survival, and analysis of tumor tissue at the end of the study are also assessed.[18]
-
Toxicity Assessment: Animals are monitored for any signs of toxicity, such as weight loss or changes in behavior.[12][13] Preclinical safety and toxicology studies have shown that APR-246 is generally well-tolerated at therapeutic doses.[18]
Combination Therapies: Enhancing Anti-Cancer Efficacy
A significant focus of preclinical research has been on evaluating this compound/APR-246 in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome drug resistance.
This compound/APR-246 has demonstrated synergistic or additive effects when combined with:
-
Conventional Chemotherapies: Such as cisplatin and doxorubicin, particularly in chemoresistant models.[2][8][16]
-
Targeted Therapies: Including PARP inhibitors.[20]
-
Immunotherapies: Such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), where APR-246 was shown to boost anti-tumor immune responses.[19]
These findings provide a strong rationale for the clinical investigation of this compound/APR-246 in combination regimens.[2][8]
From Preclinical Promise to Clinical Trials
The extensive body of preclinical data demonstrating the efficacy and manageable safety profile of this compound and its analog APR-246 has paved the way for clinical investigation. APR-246 (eprenetapopt) has advanced into multiple clinical trials for both hematological malignancies and solid tumors, particularly in patients with p53 mutations.[21][22][23] The journey of this compound from a laboratory discovery to a clinical candidate underscores the potential of targeting mutant p53 as a viable therapeutic strategy in oncology.
Conclusion
The preclinical studies of this compound and its analog APR-246 have established a strong foundation for their clinical development as targeted anti-cancer agents. By reactivating the tumor suppressor function of mutant p53 and exerting p53-independent cytotoxic effects, these molecules offer a novel therapeutic approach for a wide range of malignancies. The promising results from in vitro and in vivo models, both as monotherapy and in combination with other treatments, continue to drive their evaluation in clinical trials, with the hope of providing a new and effective treatment option for cancer patients with p53-mutated tumors.
References
- 1. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound(MET) synergizes with cisplatin to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aprea Presents Preclinical Data at AACR | Technology Networks [technologynetworks.com]
- 9. selleckchem.com [selleckchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Exploring Prima-1MET as a single agent or in combination with tamoxifen in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRIMA-1Met/APR-246 displays high antitumor activity in multiple myeloma by induction of p73 and Noxa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound increases cisplatin sensitivity in chemoresistant ovarian cancer cells with p53 mutation: a requirement for Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. APR-246 potently inhibits tumour growth and overcomes chemoresistance in preclinical models of oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. bionews.com [bionews.com]
- 20. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]
- 23. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Cellular Uptake of PRIMA-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its clinically advanced analog, APR-246 (Eprenetapopt), are promising small molecules in cancer therapy, primarily known for their ability to reactivate mutant p53. However, their therapeutic efficacy is critically dependent on achieving sufficient intracellular concentrations. This technical guide provides an in-depth examination of the cellular uptake and retention mechanisms governing this compound and APR-246. While the precise mechanism of initial plasma membrane translocation remains to be fully elucidated, current evidence points to a complex interplay of intracellular conversion, conjugation to glutathione (B108866), and active efflux. This document summarizes the key molecular players, presents quantitative data from relevant studies, details essential experimental protocols for investigating cellular uptake, and provides visual diagrams of the associated pathways and workflows.
Core Mechanism of Action
This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that exerts a dual anti-cancer effect:
-
Mutant p53 Reactivation: MQ covalently binds to cysteine residues within the core domain of mutant p53 proteins, inducing a conformational change that restores the wild-type, tumor-suppressive function.[2][3][4]
-
Redox Modulation: MQ targets the cellular redox balance by depleting the intracellular pool of reduced glutathione (GSH) and inhibiting the enzyme thioredoxin reductase (TrxR1).[2][4] This leads to a significant increase in reactive oxygen species (ROS), contributing to p53-independent cell death.[5]
The Cellular Uptake and Efflux Pathway
The effective intracellular concentration of MQ is not merely a function of initial uptake but is dynamically regulated by intracellular conjugation and active transport. The process can be understood as a "pump and leak" system where intracellular trapping and subsequent efflux are paramount.
Initial Cellular Entry
The specific transporters or channels involved in the initial passage of this compound or APR-246 across the plasma membrane are not yet definitively identified in the scientific literature. As a small molecule, passive diffusion is a plausible mechanism, but this has not been experimentally confirmed.
Intracellular Conversion and Glutathione Conjugation
Once inside the cell, the prodrug this compound is converted to its active form, MQ. This highly reactive molecule readily forms reversible covalent adducts with intracellular thiols, most notably reduced glutathione (GSH), forming a GS-MQ conjugate.[6][7] This pool of GS-MQ acts as a dynamic intracellular reservoir, protecting MQ from degradation and releasing it to engage with its targets, such as mutant p53.[1][6][7]
Efflux via Multidrug Resistance-Associated Protein 1 (MRP1)
The GS-MQ conjugate is a substrate for the Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), an ATP-binding cassette (ABC) transporter.[6] This efflux pump actively transports the GS-MQ complex out of the cell, thereby reducing the intracellular accumulation of the active drug and representing a key mechanism of resistance.[6][8]
The Role of SLC7A11 (xCT) in Modulating Sensitivity
The expression level of the cystine/glutamate antiporter, SLC7A11 (also known as xCT), has been identified as a more significant determinant of cellular sensitivity to APR-246 than the TP53 mutation status itself.[9][10] SLC7A11 imports cystine, which is the rate-limiting substrate for the synthesis of glutathione.[11] Consequently, high expression of SLC7A11 leads to elevated intracellular GSH pools, which facilitates the formation of GS-MQ and its subsequent efflux by MRP1, thus conferring resistance to APR-246.[10][11]
Quantitative Data on Cellular Uptake and Sensitivity
The following tables summarize quantitative data from studies investigating the factors that influence the intracellular accumulation and efficacy of APR-246.
Table 1: Impact of MRP1 Inhibition on Intracellular APR-246 Accumulation
| Cell Line | Treatment | Fold Increase in ¹⁴C Accumulation (vs. APR-246 alone) | Reference |
|---|---|---|---|
| HCT116 (WT p53) | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.5 | [8] |
| HCT116 (R248W) | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.5 | [8] |
| OVCAR-3 | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.0 | [8] |
| TOV-112D | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.2 | [8] |
| Multiple Lines | ¹⁴C-APR-246 + MK-571 | Significant increase across 11 cell lines |[8] |
Table 2: Correlation of Biomarkers with this compound Sensitivity in Solid Cancer Cell Lines
| Biomarker | Correlation with this compound Activity | Significance | Reference |
|---|---|---|---|
| SLC7A11 mRNA Expression | Strongest positive correlation (resistance) | High | [10][12] |
| SLC7A11 Protein Expression | Strong positive correlation (resistance) | High | [10][12] |
| Reduced Glutathione (GSH) | Strong positive correlation (resistance) | High | [10][12] |
| TP53 Mutation Status | Not consistently predictive | Low |[9][10] |
Visualization of Pathways and Workflows
Diagram 1: Cellular Uptake, Trapping, and Efflux of this compound/APR-246
Caption: Proposed mechanism of this compound/APR-246 cellular uptake, intracellular trapping, and efflux.
Diagram 2: Regulation of SLC7A11 and its Impact on APR-246 Sensitivity
References
- 1. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 2. urotoday.com [urotoday.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PRIMA-1Met induces myeloma cell death independent of p53 by impairing the GSH/ROS balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 9. SLC7A11 Is a Superior Determinant of APR-246 (Eprenetapopt) Response than TP53 Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Dawn of a New Era in p53-Targeted Cancer Therapy: An In-depth Guide to the Early Research on PRIMA-1 and Apoptosis Induction
For Immediate Release
A deep dive into the foundational research of PRIMA-1, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously details the core mechanism of action, experimental validation, and the apoptotic signaling pathways initiated by this pioneering molecule in reactivating mutant p53.
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is found to be mutated in over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also endow the protein with new oncogenic capabilities. The discovery of this compound (p53 Reactivation and Induction of Massive Apoptosis-1) marked a significant breakthrough in cancer research, offering a novel strategy to therapeutically target mutant p53. This whitepaper provides a detailed exploration of the early research that established this compound as a promising agent for inducing apoptosis in cancer cells harboring mutant p53.
Core Concept: Restoring Wild-Type Function to Mutant p53
Early investigations revealed that this compound is a small molecule that can restore the wild-type conformation and sequence-specific DNA binding to various p53 mutants.[1] A pivotal study demonstrated that this compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[2] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[2] This covalent modification is believed to stabilize the p53 protein, promoting its refolding into a wild-type-like conformation.[2]
The reactivation of mutant p53 by this compound reinstates its ability to transactivate its downstream target genes, which are crucial for inducing apoptosis and cell cycle arrest.[3] This targeted approach was shown to be selective for cancer cells expressing mutant p53, with minimal effects on cells with wild-type p53 or p53-null cells, heralding a new paradigm in precision oncology.[4]
Quantitative Analysis of this compound's Efficacy
The initial studies on this compound provided critical quantitative data supporting its mutant p53-dependent pro-apoptotic activity. These findings are summarized in the tables below, offering a clear comparison of its effects across different cancer cell lines and experimental conditions.
Table 1: Cell Viability Inhibition by this compound and its Analogs in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Mutant (R280K) | This compound | ~35 | [5] |
| BT-474 | Breast Cancer | Mutant (E285K) | This compound | 25-50 | [4] |
| T47-D | Breast Cancer | Mutant (L194F) | This compound | 25-50 | [4] |
| PANC-1 | Pancreatic Cancer | Mutant (R273H) | This compound | ~30 | [6] |
| BxPC-3 | Pancreatic Cancer | Mutant (Y220C) | This compound | ~40 | [6] |
| TOV21G | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~15 | [7] |
| A2780 | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~10 | [7] |
| ES-2 | Ovarian Cancer | Mutant (S241F) | PRIMA-1MET | ~5 | [7] |
| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | PRIMA-1MET | ~10 | [7] |
| HCT116 | Colorectal Cancer | Wild-Type | PRIMA-1met | ~25 | [8] |
| DLD-1 | Colorectal Cancer | Mutant (S241F) | PRIMA-1met | ~15 | [8] |
| SW620 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | ~20 | [8] |
Table 2: Induction of Apoptosis by this compound in Mutant p53-Expressing Cancer Cells
| Cell Line | Cancer Type | This compound Conc. (µM) | Assay | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) | Reference |
| MDA-MB-231 | Breast Cancer | 50 | Annexin V/PI | ~40% | <10% | [5] |
| Huh-7 | Hepatocellular Carcinoma | 50 | Annexin V/PI | ~70% | <10% | [9] |
| KKU-100 | Cholangiocarcinoma | 25 | Annexin V/PI | ~30% | <5% | [10] |
| KKU-213 | Cholangiocarcinoma | 25 | Annexin V/PI | ~25% | <5% | [10] |
Table 3: Upregulation of p53 Target Genes by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Target Gene | Fold Increase (mRNA/Protein) | Reference |
| Huh-7 | Hepatocellular Carcinoma | 100 | p21 | ~2.5-fold (mRNA) | [11] |
| Huh-7 | Hepatocellular Carcinoma | 100 | NOXA | ~3-fold (mRNA) | [11] |
| MDA-MB-231 | Breast Cancer | 8.5 (in combo) | BAX | Significant increase (protein) | [12] |
| MDA-MB-231 | Breast Cancer | 8.5 (in combo) | Bcl2 | Significant decrease (protein) | [12] |
| MDA-MB-231 | Breast Cancer | 8.5 (in combo) | Caspase-3 | Significant increase (active form) | [12] |
Signaling Pathways of this compound-Induced Apoptosis
Upon reactivation by this compound, mutant p53 transcriptionally activates a cascade of pro-apoptotic genes, primarily initiating the intrinsic (mitochondrial) pathway of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following section details the methodologies for key experiments cited in the early research on this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental and Logical Workflow
The logical progression of early this compound research followed a structured workflow to establish its mechanism of action and therapeutic potential.
Caption: Logical workflow of early this compound research.
Conclusion
The foundational research on this compound has unequivocally established its potential as a mutant p53-reactivating agent that can effectively induce apoptosis in cancer cells. The detailed understanding of its mechanism of action, from its conversion to the active metabolite MQ to the downstream activation of the mitochondrial apoptotic pathway, has paved the way for the development of next-generation p53-targeting therapies. This technical guide provides a comprehensive overview of this seminal work, offering valuable insights and detailed protocols for researchers dedicated to advancing the field of cancer therapy. The continued exploration of molecules like this compound holds immense promise for the development of more effective and personalized treatments for patients with p53-mutated cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? | MDPI [mdpi.com]
- 4. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma [frontiersin.org]
- 12. This compound synergizes olaparib-induced cell death in p53 mutant triple negative human breast cancer cell line via restoring p53 function, arresting cell cycle, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution and Use of PRIMA-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1) is a pivotal small molecule in cancer research, known for its ability to restore the tumor-suppressive function of mutated p53 protein.[1][2][3] The mutant p53 protein is a common feature in over half of all human cancers, making this compound and its analogs, such as APR-246 (PRIMA-1MET), promising therapeutic agents.[4][5] Proper dissolution and handling of this compound are critical for ensuring its stability, bioavailability, and the reproducibility of experimental results.
This document provides detailed protocols for the dissolution, storage, and application of this compound for both in vitro and in vivo experiments, based on established methodologies.
Mechanism of Action: p53 Reactivation
This compound is a prodrug that converts to active compounds, such as methylene (B1212753) quinuclidinone (MQ), which covalently bind to thiol groups within the core domain of mutant p53.[5][6] This modification is believed to induce a conformational change in the mutant protein, restoring its wild-type, tumor-suppressing functions.[5] The reactivated p53 can then transactivate its target genes, including pro-apoptotic proteins like PUMA, Noxa, and Bax, ultimately leading to the induction of apoptosis in cancer cells.[4][7]
Solubility and Stock Solution Preparation
This compound is soluble in a variety of solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions for in vitro use. For in vivo studies, specific formulations with co-solvents are required.
3.1. Solubility Data
The solubility of this compound can vary slightly between batches. It is crucial to use fresh, anhydrous solvents, as hygroscopic DMSO, in particular, can reduce the solubility of the compound.[6][8]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | >19.9 to 50 mg/mL[8][9] | >107 to 270 mM | The most common solvent for stock solutions. Use fresh, anhydrous DMSO.[6][8] |
| Water | 37 to >104 mg/mL[6][9] | ~200 to >560 mM | Sonication may be required to achieve higher concentrations.[8] |
| Ethanol | 10 to >102 mg/mL[9][10] | ~54 to >550 mM | Sonication may aid dissolution.[9] |
| PBS (pH 7.2) | ~50 mg/mL[10] | ~270 mM | Suitable for some in vivo preparations.[10][11] |
| DMF | ~30 mg/mL[10] | ~162 mM | N,N-Dimethylformamide. |
3.2. Protocol: Preparation of this compound Stock Solution (10-50 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution, which can be aliquoted and stored for later use.
Materials:
-
This compound powder (MW: 185.22 g/mol )
-
Anhydrous (molecular biology grade) DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Optional: Water bath or ultrasonic bath
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound powder to ensure all contents are at the bottom.
-
Calculation: Determine the required volume of DMSO. For a 10 mM stock solution, add 5.399 mL of DMSO per 10 mg of this compound. For a 50 mM stock, add 1.08 mL per 10 mg.
-
Volume (mL) = [Mass (mg) / 185.22 ( g/mol )] / Concentration (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If full dissolution is difficult, warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for a few minutes.[9] Vortex again to ensure homogeneity.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for up to a year.[6][8][9]
Experimental Protocols
4.1. In Vitro Application Protocol
For cell-based assays, this compound is typically used at concentrations ranging from 25 µM to 100 µM, with incubation times of 12 to 72 hours.[6][12]
Procedure: Preparing a Working Solution for Cell Culture
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To make 10 mL of medium with a final this compound concentration of 50 µM from a 50 mM stock solution, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution).
-
-
Important: Prepare a vehicle control using an equivalent amount of DMSO in the culture medium to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5%.
-
Mix the medium well and immediately add it to the cells. Due to the limited stability of this compound in aqueous solutions (half-life of ~41 hours in PBS at 37°C), it is recommended to use the working solution shortly after preparation.[13]
4.2. In Vivo Application Protocols
For animal studies, this compound requires specific formulations to ensure solubility and bioavailability. Administration is often performed via intravenous (i.v.) or intraperitoneal (i.p.) injection, with dosages ranging from 1 to 100 mg/kg.[6][11][14]
Protocol 4.2.1: Formulation for Intravenous (i.v.) Injection [6][8][12]
This formulation uses a combination of co-solvents to keep this compound in solution.
Vehicle Composition:
-
5-10% DMSO
-
40% PEG300
-
5% Tween-80
-
45-50% ddH₂O or Saline
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 37 mg/mL).[6]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 and mix until the solution is clear.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the ddH₂O or saline to reach the final volume and mix thoroughly.
-
Example for a 1 mL final solution: Add 50 µL of a 37 mg/mL this compound/DMSO stock to 400 µL of PEG300. Mix well. Add 50 µL of Tween-80, mix well. Add 500 µL of ddH₂O. This results in a final this compound concentration of 1.85 mg/mL.[12]
-
The final solution should be clear. Use immediately for optimal results.[6][12]
Protocol 4.2.2: Formulation for Intraperitoneal (i.p.) Injection [11]
A simpler formulation using PBS has also been reported for i.p. administration.
Vehicle Composition:
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound powder for the desired dosage (e.g., 50 mg/kg).
-
Dissolve the powder directly in sterile PBS.
-
Administer daily via intraperitoneal injection.[11]
-
As with all solutions, prepare fresh daily or as needed.
Stability and Storage Summary
| Form | Solvent/Condition | Storage Temperature | Stability/Duration |
| Powder | Solid | -20°C | Up to 3 years[8] |
| Solid | 4°C | Up to 2 years[8] | |
| Stock Solution | DMSO | -80°C | Up to 1-2 years[6][8] |
| DMSO | -20°C | Several months to 1 year[6][8][9] | |
| Working Solution | Aqueous Media/PBS | 37°C | Limited; use immediately. Half-life ~41 hours.[13] |
Note: Long-term storage of diluted aqueous solutions is not recommended due to the conversion of this compound to its degradation products.[9][13] Avoid repeated freeze-thaw cycles of stock solutions.[6]
References
- 1. apexbt.com [apexbt.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bio-techne.com [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Optimal Concentration of PRIMA-1 in Cancer Cell Lines
Introduction
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its methylated analog, PRIMA-1MET (APR-246), are small molecules of significant interest in oncology research.[1] Their primary mechanism of action involves the reactivation of mutated and unfolded p53, a tumor suppressor protein whose function is compromised in a vast majority of human cancers.[1][2] this compound is a prodrug that converts to the active compound 2-methylene-3-quinuclidinone (MQ), which covalently binds to thiol groups in the mutant p53 core domain, thereby restoring its wild-type conformation and tumor-suppressing functions, such as inducing apoptosis and cell cycle arrest.[3][4] Determining the optimal concentration of this compound is a critical first step in in vitro studies to maximize its therapeutic effect while minimizing off-target toxicity. These notes provide a summary of effective concentrations in various cancer cell lines and detailed protocols for experimental validation.
Application Notes: Effective Concentrations of this compound and PRIMA-1MET
The optimal concentration of this compound or PRIMA-1MET is highly dependent on the specific cancer cell line, its p53 mutation status, and the experimental endpoint being measured. Generally, concentrations are reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (like cell proliferation) by 50%.
Factors Influencing this compound Efficacy:
-
p53 Status: this compound is generally more effective in cell lines harboring a mutant p53 protein.[5] Its efficacy can be reduced in p53-null cells or those with wild-type p53, although p53-independent effects have been reported.[5]
-
Cell Type Specificity: Different cancer types exhibit varying sensitivity to this compound, likely due to differences in cellular metabolism, drug uptake, and expression of proteins that interact with the p53 pathway.
-
Redox State: The activity of this compound is linked to cellular thiol groups. Treatment with thiol donors like N-acetylcysteine (NAC) can block this compound-induced apoptosis, suggesting the cellular redox environment is a key factor.[6][7]
Summary of IC50 Values for this compound and PRIMA-1MET in Various Cancer Cell Lines
The following tables summarize reported IC50 values for this compound and its analog PRIMA-1MET across a range of cancer cell lines to provide a starting point for experimental design.
Table 1: Reported IC50 Values for PRIMA-1MET (APR-246)
| Cancer Type | Cell Line | p53 Status | IC50 (µM) | Incubation Time (h) | Citation |
| Neuroblastoma | CLB-GA | Wild-Type | 10.5 ± 0.34 | Not Specified | [8] |
| Neuroblastoma | NGP | Wild-Type | 12.3 ± 0.27 | Not Specified | [8] |
| Neuroblastoma | SK-N-SH | Wild-Type | 11.6 ± 0.55 | Not Specified | [8] |
| Neuroblastoma | LAN6 | Wild-Type | 16.5 ± 0.48 | Not Specified | [8] |
| Neuroblastoma | SK-N-DZ | Wild-Type | 17.8 ± 1.95 | Not Specified | [8] |
| Neuroblastoma | NBL-S | Wild-Type | 20.1 ± 0.80 | Not Specified | [8] |
| Neuroblastoma | CHP212 | Wild-Type | 24.2 ± 7.02 | Not Specified | [8] |
| Neuroblastoma | BE-2C | C135F Mutant | 58.8 ± 10.72 | Not Specified | [8] |
| Cholangiocarcinoma | KKU-213 | Mutant | 21.9 ± 3.4 | 48 | [9] |
| Cholangiocarcinoma | KKU-G023 | Mutant | 44.9 ± 11.0 | 48 | [9] |
| Cholangiocarcinoma | KKU-100 | Mutant | 58.5 ± 5.4 | 48 | [9] |
| Lung Cancer | A549 | Wild-Type | 4.5 - 30 | Not Specified | [10] |
Table 2: Reported IC50 Values for this compound
| Cancer Type | Cell Line | p53 Status | IC50 (µM) | Incubation Time (h) | Citation |
| Breast Cancer | BT-474 | L194F Mutant | ~25 | 48 | [11] |
| Breast Cancer | T47-D | L194F Mutant | ~35 | 48 | [11] |
| Breast Cancer | HCC-1428 | R175H Mutant | ~40 | 48 | [11] |
| Pancreatic Cancer | PANC-1 | R273H Mutant | ~50 | 48 | [12] |
| Pancreatic Cancer | BxPC-3 | Y220C Mutant | ~75 | 48 | [12] |
| Hepatocellular Carcinoma | PLC/PRF/5 | R249S Mutant | 82.1 ± 1.0 | 24 | [13] |
| Hepatocellular Carcinoma | Huh-7 | Y220C Mutant | 86.9 ± 1.2 | 24 | [13] |
| Thyroid Cancer | BC-PAP | R273H Mutant | >1, <100 | Not Specified | [14] |
| Thyroid Cancer | Hth-74 | R273C Mutant | >1, <100 | Not Specified | [14] |
Visualization of Mechanisms and Workflows
This compound Mechanism of Action
This compound enters the cell and is converted to its active form, MQ. MQ covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation. This reactivated p53 can then translocate to the nucleus, bind to the promoter regions of its target genes (e.g., p21, PUMA, BAX), and induce downstream effects like cell cycle arrest and apoptosis.[2][3][5]
Experimental Workflow for IC50 Determination
A systematic workflow is essential for accurately determining the IC50 value of this compound for a specific cell line. The process involves cell seeding, treatment with a range of drug concentrations, incubation, and assessment of cell viability.
Factors Influencing this compound Efficacy
The effectiveness of this compound is not universal and depends on a combination of genetic and cellular factors. Understanding these relationships is key to interpreting experimental results.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol describes how to determine the cytotoxic effect of this compound on a cancer cell line by measuring cell viability with an MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (powder, to be dissolved in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 µM to 100 µM (or higher, based on expected IC50). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol measures the induction of apoptosis by this compound by differentiating between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the determined IC50 concentration (and a 0 µM control) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]
- 6. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. PRIMA-1MET Induces Cellular Senescence and Apoptotic Cell Death in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro investigation of dual targeting Prima-1MET as precision therapeutic against lungs cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes: Utilizing PRIMA-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its gene, TP53, is the most frequently mutated gene in human cancers.[1] These mutations often lead to the loss of tumor suppressor function and, in some cases, the gain of oncogenic functions, contributing to tumor progression and resistance to conventional therapies.[2][3] PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent methylated analog, APR-246 (also known as PRIMA-1Met or eprenetapopt), are small molecules designed to restore the wild-type function of mutant p53, representing a promising strategy in cancer therapy.[1][4]
This compound itself is a pro-drug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups in the core domain of mutant p53, refolding the protein to its wild-type conformation.[5][6][7] This reactivation of p53 restores its ability to induce apoptosis and cell cycle arrest, primarily in cancer cells harboring p53 mutations.[2][8]
Combining this compound/APR-246 with conventional chemotherapy agents has shown significant synergistic effects.[9][10] Many chemotherapeutic drugs induce DNA damage, which can increase the levels of mutant p53, thereby providing a larger target for this compound/APR-246 and enhancing its efficacy.[9][11] This combination approach offers a potential strategy to overcome chemoresistance and improve therapeutic outcomes in patients with mutant p53-carrying tumors.[1][8]
Mechanism of Action & Signaling Pathways
This compound's primary mechanism involves the reactivation of mutant p53. Upon conversion to its active form, MQ, it refolds mutant p53, restoring its sequence-specific DNA binding capabilities. This leads to the transcriptional activation of canonical p53 target genes, such as CDKN1A (p21), PUMA, and NOXA, which in turn mediate cell cycle arrest and apoptosis.[10][12][13] The apoptotic cascade is often mediated through the mitochondrial pathway, involving caspase activation and PARP cleavage.[1][14]
Beyond p53 reactivation, this compound/APR-246 can also induce cell death through p53-independent mechanisms. A significant effect is the induction of reactive oxygen species (ROS) and depletion of cellular glutathione, leading to oxidative stress and triggering apoptosis.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein. | Semantic Scholar [semanticscholar.org]
- 4. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound(MET) synergizes with cisplatin to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PRIMA-1 Treatment in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of PRIMA-1 and its analog, APR-246, in mouse models of cancer. This document outlines the mechanism of action, experimental procedures, and expected outcomes based on preclinical research.
Introduction
This compound (p53 Reactivation and Induction of Massive Apoptosis-1) and its clinically advanced analog APR-246 (also known as eprenetapopt) are small molecules designed to reactivate mutant forms of the tumor suppressor protein p53.[1][2] Mutations in the TP53 gene are prevalent in a vast majority of human cancers, leading to the loss of p53's tumor-suppressive functions and often conferring oncogenic properties.[3] this compound and APR-246 represent a promising therapeutic strategy by restoring the wild-type conformation and function of mutant p53, thereby inducing apoptosis and inhibiting tumor growth.[2][4] Under physiological conditions, this compound and APR-246 are converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues within the core domain of mutant p53, facilitating its refolding and reactivation.[5][6]
Mechanism of Action
The primary mechanism of action of this compound/APR-246 involves the reactivation of mutant p53. The active compound, MQ, acts as a Michael acceptor and covalently modifies thiol groups on cysteine residues within the p53 core domain.[5] This modification stabilizes the p53 protein, shifting its conformation from a mutant to a wild-type-like state.[7] The restored p53 can then transactivate its target genes, leading to the induction of apoptosis, cell cycle arrest, and senescence.[3][8] Additionally, APR-246 has been shown to induce reactive oxygen species (ROS) and modulate the cellular redox balance, contributing to its anti-cancer activity.[9]
Signaling Pathway of this compound/APR-246
Caption: Mechanism of this compound/APR-246 action.
Quantitative Data from In Vivo Mouse Models
The following tables summarize quantitative data from various preclinical studies using this compound and APR-246 in mouse models.
Table 1: Efficacy of this compound in Xenograft Mouse Models
| Mouse Strain | Cancer Cell Line | Treatment Protocol | Administration Route | Key Findings |
| Nude mice | T47-D (breast cancer) | 25 mg/kg for 3 days, then 50 mg/kg for 10 days | Not specified | Strong inhibition of tumor growth.[10] |
| SCID mice | BT-474, HCC-1428, T47-D (breast cancer) | 1, 10, 20, and 100 mg/kg | Intravenous (i.v.) | Inhibition of tumor growth in a mutant p53-dependent manner.[2][11] |
Table 2: Efficacy of APR-246 in Xenograft and Syngeneic Mouse Models
| Mouse Strain | Cancer Cell Line/Model | Treatment Protocol | Administration Route | Key Findings |
| Nude mice | MDA-MB-231-4175 (LM2) (triple-negative breast cancer) | 100 mg/kg daily for 7 days | Intraperitoneal (i.p.) | Significantly reduced the number of metastatic colonies in the lungs.[6] |
| Nude mice | Eso26 (esophageal cancer) | 50 mg/kg daily for 16 days | Intraperitoneal (i.p.) | No significant effect on tumor volume alone; synergistic effect when combined with MK-571.[12] |
| C57BL/6 mice | B16 (melanoma) | 100 mg/kg once a day or twice daily biweekly | Intraperitoneal (i.p.) | No significant antitumor effect alone; enhanced antitumor responses when combined with MPLA.[13] |
| NOD/SCID mice | Human AML primary cells | 200 and 300 mg/kg twice daily for 10 days | Intravenous (i.v.) | Statistically significant antitumor effect, decreasing circulating human AML cells and increasing survival time. |
| Colorectal cancer (MC38 model) | Not specified | Not specified | Significant improvements in anti-tumor response, especially in combination with checkpoint inhibitors.[1] |
Experimental Protocols
This section provides a detailed, representative protocol for an in vivo mouse study using this compound or APR-246. This protocol is a synthesis of methodologies reported in the literature and should be adapted based on the specific experimental design.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
Materials
-
Animals: Immunocompromised mice (e.g., Nude, SCID, NSG) for human xenografts, or syngeneic mouse strains (e.g., C57BL/6, BALB/c) for murine tumor models. Age: 6-8 weeks.
-
Tumor Cells: Cancer cell line of interest expressing mutant p53.
-
This compound or APR-246: Powder form.
-
Vehicle Solution: For drug dissolution (e.g., DMSO, PEG300, Tween 80, ddH2O, or corn oil).[11]
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Anesthetics: e.g., Isoflurane, Ketamine/Xylazine.
-
Sterile Syringes and Needles: Various gauges (e.g., 27-30G for injection).
-
Calipers: For measuring tumor dimensions.
-
Matrigel (optional): To support tumor cell engraftment for subcutaneous models.[14]
Protocol
1. Animal Handling and Acclimatization
-
House mice in a specific pathogen-free (SPF) facility.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Cell Preparation and Implantation
-
Cell Culture: Culture tumor cells to logarithmic growth phase. Ensure cells are healthy and free of contamination.
-
Cell Harvesting:
-
Trypsinize and harvest cells.
-
Wash cells with sterile phosphate-buffered saline (PBS) or serum-free media.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Resuspend cells in sterile PBS or media at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).
-
-
Subcutaneous Implantation:
-
Intravenous Injection (for metastasis models):
-
Warm the mouse's tail to dilate the veins.
-
Load the cell suspension into a syringe with a 27-30G needle.
-
Carefully inject the cells into the lateral tail vein.[18]
-
3. This compound/APR-246 Preparation and Administration
-
Preparation of Stock Solution:
-
A method for preparing an in vivo formulation involves dissolving this compound in DMSO to create a stock solution.[11]
-
For the working solution, the DMSO stock is mixed with PEG300, followed by Tween 80, and finally ddH2O.[11] Ensure the solution is clear at each step.[11]
-
Alternatively, the DMSO stock can be mixed with corn oil.[11]
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
-
Administration:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound/APR-246 or the vehicle control via the chosen route (intraperitoneal or intravenous).
-
The dosage and frequency will depend on the specific study design (refer to Tables 1 and 2 for examples).
-
4. Tumor Growth Monitoring and Endpoint
-
Tumor Measurement:
-
Animal Health Monitoring:
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Observe the animals for any signs of toxicity or distress, such as changes in behavior, appetite, or posture.
-
-
Humane Endpoint:
-
Euthanize mice when the tumor reaches the maximum allowable size as per institutional guidelines (e.g., 1.5-2.0 cm in diameter or 10% of body weight), or if they show signs of significant morbidity.[20]
-
5. Data Analysis
-
Analyze tumor growth curves, comparing the treatment group(s) to the control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences.
-
For survival studies, generate Kaplan-Meier survival curves and analyze using the log-rank test.
Conclusion
This compound and its analog APR-246 have demonstrated significant anti-tumor activity in a variety of preclinical mouse models. These compounds represent a promising therapeutic approach for cancers harboring TP53 mutations. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies with these mutant p53-reactivating compounds. Careful consideration of the experimental design, including the choice of mouse model, tumor cell line, and treatment regimen, is crucial for obtaining robust and reproducible results.
References
- 1. bionews.com [bionews.com]
- 2. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. APR-246 alone and in combination with a phosphatidylserine-targeting antibody inhibits lung metastasis of human triple-negative breast cancer cells in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutant p53 reactivation by PRIMA-1MET induces multiple signaling pathways converging on apoptosis | Semantic Scholar [semanticscholar.org]
- 9. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 13. APR-246 increases tumor antigenicity independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 20. animalcare.jhu.edu [animalcare.jhu.edu]
Application Notes and Protocols for Assessing PRIMA-1 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its analog, APR-246 (PRIMA-1Met), are small molecules of significant interest in oncology.[1][2] These compounds have been shown to restore the wild-type conformation and function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[3][4][5] Reactivation of mutant p53 can trigger cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.[6][7][8] These application notes provide a comprehensive guide to the in vitro methods used to assess the efficacy of this compound, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[9] MQ is a Michael acceptor that covalently binds to thiol groups in the core domain of mutant p53, leading to its refolding and reactivation.[3] This restored p53 can then transactivate its target genes, leading to the induction of apoptosis and cell cycle arrest.[4][10] Beyond its direct effects on p53, this compound has also been reported to induce apoptosis through the c-Jun-NH2-kinase (JNK) pathway and by increasing intracellular reactive oxygen species (ROS).[2][11]
Data Presentation
Quantitative data from in vitro assays should be summarized for clear comparison. The following tables provide examples of how to present data on cell viability and apoptosis induction.
Table 1: Effect of this compound on the Viability of Cancer Cell Lines
| Cell Line | p53 Status | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| PANC-1 | Mutant (R273H) | 25 | 48 | 65 ± 5.2 |
| 50 | 48 | 42 ± 4.1 | ||
| 100 | 48 | 21 ± 3.5 | ||
| BxPC-3 | Mutant (Y220C) | 25 | 48 | 71 ± 6.0 |
| 50 | 48 | 53 ± 4.8 | ||
| 100 | 48 | 30 ± 3.9 | ||
| CAPAN-2 | Wild-Type | 100 | 48 | 85 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound in Mutant p53 Expressing Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| DLD-1 | 100 | 16 | 25.3 ± 2.1 | 10.1 ± 1.5 |
| SW480 | 100 | 16 | 18.9 ± 1.8 | 8.7 ± 1.2 |
| HCT116 (p53-/-) | 100 | 16 | 5.2 ± 0.9 | 2.1 ± 0.5 |
Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data are presented as mean ± standard deviation.
Key Experimental Protocols
Herein are detailed protocols for essential in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell lines (e.g., PANC-1, BxPC-3, CAPAN-2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound for the desired time (e.g., 16-24 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[11]
Assessment of p53 Reactivation: Immunofluorescence
This technique visualizes the subcellular localization of p53, which is expected to translocate to the nucleus upon reactivation.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against p53 (e.g., DO-1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and treat with this compound.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with the primary anti-p53 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the slides using a fluorescence microscope.
Analysis of p53 Target Gene Expression: Western Blot
This method is used to detect the upregulation of p53 target proteins such as p21 and Bax, confirming the functional reactivation of p53.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and a typical experimental workflow.
This compound mediated p53 reactivation pathway.
This compound induced JNK signaling pathway.
Experimental workflow for assessing this compound efficacy.
References
- 1. researchhub.com [researchhub.com]
- 2. mdpi.com [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. PRIMA1 PubMed 19368807 Reference Into Function - Knowledge Graph - Data Commons [datacommons.org]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Developing PRIMA-1 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its methylated analog, APR-246 (PRIMA-1MET), are promising small molecules in cancer therapy.[1] Their primary mechanism of action involves the restoration of the wild-type conformation and function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[2] this compound is a pro-drug that converts to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to thiol groups in the mutant p53 core domain, leading to its refolding and the subsequent induction of apoptosis.[3][4] However, as with many targeted therapies, the development of resistance is a significant clinical challenge. Understanding the mechanisms underlying this compound resistance is crucial for optimizing its therapeutic use and developing strategies to overcome it.
These application notes provide a comprehensive guide for researchers to develop and characterize this compound resistant cancer cell line models. The protocols outlined below describe a stepwise methodology for generating resistant cell lines through continuous dose escalation and detail the subsequent molecular and functional characterization of these models.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
The following table presents hypothetical yet representative data on the half-maximal inhibitory concentration (IC50) of this compound in various parental cancer cell lines and their derived resistant counterparts. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
| Cell Line | p53 Status | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| PANC-1 (Pancreatic) | Mutant | 15.5 | 162.3 | 10.5 |
| BxPC-3 (Pancreatic) | Mutant | 20.1 | 185.7 | 9.2 |
| DLD-1 (Colorectal) | Mutant | 10.9 | 115.4 | 10.6 |
| SW480 (Colorectal) | Mutant | 12.5 | 131.9 | 10.6 |
| BE-2C (Neuroblastoma) | Mutant | 58.8 | >200 | >3.4[5] |
| HCT116 (Colorectal) | Wild-type | 45.9 | 198.2 | 4.3 |
Note: The data presented are illustrative examples based on typical experimental outcomes and published literature. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines by Stepwise Dose Escalation
This protocol describes the generation of this compound resistant cell lines using a continuous exposure, dose-escalation method.[6]
Materials:
-
Parental cancer cell line of interest (e.g., PANC-1, DLD-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates, T-25 and T-75 culture flasks
-
Cell counting kit (e.g., MTT, CCK-8)[7]
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line: a. Seed parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8] b. Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.5 µM to 100 µM.[2] c. Replace the medium with the this compound dilutions and incubate for 48-72 hours.[8] d. Assess cell viability using an MTT or similar assay and calculate the IC50 value using non-linear regression analysis.[9]
-
Initiate resistance development: a. Culture the parental cells in a medium containing this compound at a concentration equal to the determined IC20-IC30 (the concentration that inhibits 20-30% of cell growth). b. Monitor the cells daily. Initially, a significant number of cells will die. c. Replace the this compound-containing medium every 2-3 days. d. When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, subculture them.
-
Stepwise dose escalation: a. Once the cells have adapted to the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.[6] b. Repeat the process of monitoring, medium changes, and subculturing. c. If a majority of cells die after a dose increase, return to the previous concentration until the culture recovers before attempting a smaller incremental increase. d. At each successful adaptation to a higher concentration, cryopreserve a vial of cells as a backup.
-
Establishment of the resistant cell line: a. Continue the dose escalation until the cells are able to proliferate in a this compound concentration that is at least 5-10 times higher than the initial parental IC50. b. Maintain the established resistant cell line in a medium containing the final concentration of this compound to ensure the stability of the resistant phenotype. c. Periodically re-determine the IC50 of the resistant cell line to confirm the level of resistance.
Protocol 2: Characterization of this compound Resistant Cell Lines
2.1 Cell Viability Assay to Confirm Resistance
Procedure:
-
Seed both parental and this compound resistant cells in 96-well plates as described in Protocol 1, step 1a.
-
Treat the cells with a range of this compound concentrations.
-
After 48-72 hours, perform an MTT or similar viability assay.[10]
-
Calculate and compare the IC50 values of the parental and resistant cell lines to determine the Resistance Index (RI).
2.2 Western Blot Analysis of p53 Pathway Proteins
Procedure:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[11]
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, BAX, PUMA, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Quantify the band intensities using densitometry software.
2.3 Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Procedure:
-
Seed parental and resistant cells in 6-well plates.
-
Treat the cells with this compound at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.[12]
-
Resuspend the cells in 1X Annexin V binding buffer.[13]
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[12][13]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.[12]
2.4 Measurement of Intracellular Glutathione (B108866) (GSH) Levels
Procedure:
-
Culture parental and resistant cells as in 2.2.1.
-
Lyse the cells and deproteinize the lysates.
-
Measure the levels of reduced glutathione (GSH) using a commercially available GSH assay kit, which is typically a colorimetric or fluorometric assay.
-
Normalize the GSH levels to the protein concentration of the lysates.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in reactivating mutant p53.
Caption: Workflow for developing this compound resistant cell lines.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1Met induces apoptosis in Waldenström's Macroglobulinemia cells independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
Application Notes and Protocols for Western Blot Analysis of p53 after PRIMA-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the moniker "guardian of the genome." Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional, misfolded p53 protein.[1] PRIMA-1 (p53-Reactivation and Induction of Massive Apoptosis-1) and its analog, APR-246 (eprenetapopt), are small molecules that have emerged as promising therapeutic agents capable of restoring the wild-type conformation and function to mutant p53.[2][3][4] This reactivation can trigger cell cycle arrest and apoptosis in cancer cells harboring mutant p53.[2][5]
This compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[5][6] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53, facilitating its proper refolding.[3][4][5] Western blot analysis is an indispensable technique to investigate the molecular effects of this compound on the p53 signaling pathway. This document provides a detailed protocol for the Western blot analysis of p53 and its downstream targets following this compound treatment.
Signaling Pathway of this compound Action on Mutant p53
Caption: Mechanism of this compound action on mutant p53.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for analyzing p53 protein levels and the activation of its downstream targets in cancer cells treated with this compound.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells expressing mutant p53 (e.g., BT-474, T47-D, PANC-1) at an appropriate density in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store it at -20°C.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[7][8] A vehicle control (DMSO) should be included.
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
IV. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
V. Detection and Quantification
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Quantify the band intensities using densitometry software such as ImageJ. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Function | Recommended Antibody Clone | Suggested Dilution | Expected Band Size |
| p53 | Tumor suppressor; analysis of total protein levels.[10] | DO-1 or DO-7 | 1:1000 | ~53 kDa |
| p21 | Cyclin-dependent kinase inhibitor; a downstream target of p53 indicating cell cycle arrest.[11] | 12D1 | 1:1000 | ~21 kDa |
| Bax | Pro-apoptotic protein; a downstream target of p53 indicating apoptosis induction.[12][13] | 2D2 | 1:1000 | ~20 kDa |
| PUMA | Pro-apoptotic protein; a downstream target of p53.[12] | Polyclonal | 1:1000 | ~23 kDa |
| Cleaved PARP | Marker for apoptosis.[5] | F21-852 | 1:1000 | ~89 kDa |
| β-actin / GAPDH | Loading control for normalization. | AC-15 / 6C5 | 1:5000 | ~42 kDa / ~37 kDa |
Experimental Workflow
Caption: Western blot experimental workflow.
Expected Outcomes and Interpretation
The effect of this compound on total p53 levels can be cell-type dependent. Some studies report a decrease in mutant p53 levels after this compound treatment, possibly due to refolding and subsequent degradation.[11][14] Other studies show no significant change or even an increase in p53 levels.[5] Therefore, it is crucial to assess the activation of p53's downstream targets.
A successful experiment demonstrating the reactivation of mutant p53 by this compound would typically show:
-
An increase in the expression of p53 target genes involved in cell cycle arrest, such as p21 .[8][11]
-
An increase in the expression of pro-apoptotic proteins, such as Bax and PUMA .[12][13]
-
An increase in the cleavage of PARP , a hallmark of apoptosis.[5]
These changes should ideally be dose- and time-dependent. The absence of these changes in cells treated with the vehicle control (DMSO) is essential for validating the specific effects of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase protein amount |
| Inactive primary/secondary antibody | Use fresh or validated antibodies | |
| Suboptimal antibody concentration | Optimize antibody dilution | |
| Insufficient transfer | Check transfer efficiency with Ponceau S stain | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent |
| Antibody concentration too high | Decrease antibody concentration | |
| Insufficient washing | Increase the number or duration of washes | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize blocking and antibody dilutions |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer |
References
- 1. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma [frontiersin.org]
- 7. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. PRIMA-1MET cytotoxic effect correlates with p53 protein reduction in TP53-mutated chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRIMA-1 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PRIMA-1 and its analog, PRIMA-1MET (APR-246), in three-dimensional (3D) organoid culture systems. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the application of these compounds in preclinical cancer research and drug development.
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1][2][3][4] In a significant portion of human cancers, the TP53 gene is mutated, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive functions but can also gain oncogenic properties.[1][2] The small molecule this compound (p53-Reactivation and Induction of Massive Apoptosis-1) and its more potent methylated analog, PRIMA-1MET (APR-246), have emerged as promising therapeutic agents that can restore the wild-type conformation and function to mutant p53, thereby triggering apoptosis in cancer cells.[5] Three-dimensional organoid cultures, which closely recapitulate the complex architecture and microenvironment of in vivo tumors, offer a physiologically relevant platform to evaluate the efficacy of p53-reactivating compounds like this compound.[6][7]
Mechanism of Action
This compound and PRIMA-1MET are converted intracellularly to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to thiol groups in the core domain of mutant p53. This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type transcriptional activity.[1]
Reactivated p53 then upregulates the expression of its target genes, including those involved in apoptosis and cell cycle arrest. In a 3D collagen gel culture of malignant melanoma, treatment with APR-246 led to the activation of p53 and increased expression of the pro-apoptotic targets Apaf1 and PUMA, resulting in the activation of caspase-9 and caspase-3 and subsequent apoptosis.[8] Studies in colorectal cancer cell lines have shown that PRIMA-1MET induces the expression of the pro-apoptotic protein Noxa.[1][9][10][11] This multifaceted induction of apoptotic pathways underscores the potential of this compound to overcome resistance to conventional therapies.[5]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PRIMA-1MET in various colorectal cancer (CRC) cell lines grown in 2D culture. While this data provides a useful reference, it is crucial to perform dose-response studies to determine the optimal concentration for specific 3D organoid models, as drug penetration and cellular responses can differ significantly in a 3D context.
| Cell Line | p53 Status | IC50 of PRIMA-1MET (µM) |
| HCT116 | wild type | 7.5 |
| RKO | wild type | 21.3 |
| LOVO | wild type | 45.9 |
| DLD-1 | S241F | 14.3 |
| SW480 | R273H | 13.6 |
| SW620 | R273H | 10.9 |
| Colo320 | R248W | 13.8 |
| Caco2 | E204G>T | 58.6 |
| HT29 | R273H | 58.2 |
| HCT116KO | knock out | 23.7 |
| Data from a study on colorectal cancer cell lines.[1] |
Experimental Protocols
This section provides a detailed methodology for the treatment of 3D organoids with this compound or PRIMA-1MET. These protocols are generalized and should be optimized for specific organoid types and experimental goals.
Protocol 1: General Workflow for this compound Treatment of Patient-Derived Organoids (PDOs)
This protocol outlines the key steps from organoid culture to downstream analysis following this compound treatment.
Protocol 2: Detailed Methodology for this compound Treatment and Viability Assessment
Materials:
-
Established 3D organoid culture
-
Basal culture medium appropriate for the organoid type
-
Growth factor-reduced Matrigel or other suitable extracellular matrix (ECM)
-
This compound or PRIMA-1MET (APR-246)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Multi-well plates (e.g., 96-well) suitable for organoid culture
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar
-
Plate reader for luminescence detection
Procedure:
-
Organoid Seeding: a. Harvest mature organoids from culture. b. Dissociate organoids into small fragments or single cells using mechanical and/or enzymatic digestion (e.g., TrypLE, Dispase). c. Resuspend the organoid fragments/cells in the appropriate volume of cold Matrigel. d. Seed 40-50 µL of the Matrigel/organoid suspension per well of a pre-warmed 96-well plate to form domes. e. Incubate at 37°C for 20-30 minutes to allow the Matrigel to solidify. f. Gently add 100 µL of complete culture medium to each well. g. Culture for 2-4 days to allow organoids to form.
-
This compound Treatment: a. Prepare a stock solution of this compound or PRIMA-1MET in DMSO. b. On the day of treatment, prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations (e.g., 0-100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well. c. Carefully remove the existing medium from the organoid-containing wells. d. Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well. e. Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Viability Assessment (CellTiter-Glo® 3D): a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 5 minutes. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader. f. Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in reactivating mutant p53 and inducing apoptosis in cancer cells within a 3D organoid.
This compound and its analog PRIMA-1MET represent a promising therapeutic strategy for cancers harboring TP53 mutations. The use of 3D organoid models provides a more accurate and predictive in vitro system to evaluate the efficacy of these compounds. The protocols and information provided herein serve as a valuable resource for researchers aiming to investigate the potential of p53 reactivation in a clinically relevant context. Further studies are warranted to establish optimal dosing and combination strategies for this compound in various cancer types using patient-derived organoid models.
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived tumor organoids with p53 mutations, and not wild-type p53, are sensitive to synergistic combination PARP inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]
- 5. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image-Based Characterization of 3-D Cell Culture Models Grown in Spheroid Microplates | Labcompare.com [labcompare.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRIMA-1 Synergistic Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRIMA-1 is a small molecule that has garnered significant interest in cancer research for its ability to reactivate mutant forms of the tumor suppressor protein p53.[1][2][3][4] The p53 protein plays a critical role in regulating cell cycle, DNA repair, and apoptosis, and its mutation is a common event in a majority of human cancers, often leading to therapeutic resistance.[5][6][7][8] this compound and its analog, APR-246 (also known as PRIMA-1MET), are converted to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to thiol groups in mutant p53, restoring its wild-type conformation and tumor-suppressing functions, ultimately inducing apoptosis.[1][9] Beyond its direct effects on mutant p53, this compound has also been shown to induce apoptosis and cell cycle arrest through p53-independent mechanisms, including the induction of reactive oxygen species (ROS).[4][10]
The ability of this compound to sensitize cancer cells to conventional chemotherapeutics and targeted agents makes it a prime candidate for synergistic drug combination studies.[10][11][12][13] Combining this compound with other anticancer drugs can potentially enhance therapeutic efficacy, overcome drug resistance, and allow for dose reduction, thereby minimizing toxicity.[14][15]
These application notes provide a comprehensive guide to designing and conducting synergistic drug screening experiments with this compound. Detailed protocols for cell-based assays, data analysis, and interpretation of results are provided to enable researchers to effectively identify and validate synergistic drug combinations.
Key Concepts
Synergy, Additivity, and Antagonism:
-
Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects.[16]
-
Additivity: The combined effect is equal to the sum of the individual effects.[16]
-
Antagonism: The combined effect is less than the sum of the individual effects.[16]
Combination Index (CI):
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.[14][17] It calculates a Combination Index (CI) where:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Experimental Design
A robust experimental design is crucial for obtaining reliable and reproducible results in synergistic drug screening. The following workflow outlines the key steps:
References
- 1. academic.oup.com [academic.oup.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and APR-246 in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. p53 - Wikipedia [en.wikipedia.org]
- 9. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synergizes with adriamycin to induce cell death in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Molecular Mechanisms of Synergistic Effect of PRIMA-1met and Oxaliplatin in Colorectal Cancer With Different p53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in combinatorial drug screening and synergy scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. punnettsquare.org [punnettsquare.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PRIMA-1 Incubation Time for Apoptosis Assays
Welcome to the technical support center for optimizing your PRIMA-1-based apoptosis experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the optimization of this compound incubation time for apoptosis assays.
Question 1: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
Answer: A lack of apoptotic induction can stem from several factors. Consider the following troubleshooting steps:
-
Cell Line Suitability: this compound is most effective in cell lines harboring missense mutations in the TP53 gene.[1] It shows limited to no apoptotic induction in cells with wild-type p53 or those with frameshift or nonsense p53 mutations.[1] Confirm the p53 status of your cell line.
-
Concentration and Incubation Time: The optimal concentration and incubation time for this compound are highly cell-type dependent.[2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. You may need to increase the concentration or extend the incubation period.
-
Compound Integrity: Ensure your this compound stock solution is properly prepared, stored, and has not degraded.
-
Assay Timing: The peak of apoptotic events can vary significantly between different cell lines.[3] For instance, DNA fragmentation in response to a stimulus peaked at 5-6 hours in one cell line but at 24 hours in another.[2][3] Your chosen time point for the assay might be too early or too late to detect the peak apoptotic response.
Question 2: My negative control (untreated) cells show a high level of background apoptosis. How can I address this?
Answer: High background apoptosis can confound your results. Here are some potential causes and solutions:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number. Over-confluent or starved cells can undergo spontaneous apoptosis.[4]
-
Experimental Handling: Excessive or harsh handling of cells during harvesting (e.g., over-trypsinization) or pipetting can cause mechanical damage and induce apoptosis.[5] Use gentle techniques and consider using a non-enzymatic cell dissociation method.[4][6]
-
Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or contamination (e.g., mycoplasma), can lead to increased cell death.
Question 3: The observed cell death after this compound treatment does not seem to be apoptotic. What else could it be?
Answer: While this compound is known to induce apoptosis, high concentrations can lead to necrosis.[2] It is also possible that other forms of cell death are occurring. To confirm apoptosis, it is recommended to use multiple assays that measure different hallmarks of apoptosis, such as caspase activation, phosphatidylserine (B164497) externalization (Annexin V staining), and DNA fragmentation.
Question 4: Should I be concerned about the p53-independent effects of this compound?
Answer: While this compound's primary mechanism involves the reactivation of mutant p53, some studies have reported p53-independent effects. For example, its methylated form, PRIMA-1Met (APR-246), has been shown to induce apoptosis irrespective of p53 status in epithelial ovarian cancer cells through the accumulation of reactive oxygen species (ROS).[7] It is important to consider these potential off-target effects when interpreting your results.
Quantitative Data: this compound Concentration and Incubation Times
The following table summarizes various concentrations and incubation times of this compound used to induce apoptosis in different cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | p53 Status | This compound Concentration | Incubation Time | Outcome | Reference |
| DLD-1, SW480 | Colorectal Carcinoma | Mutant | 100 µM | 16 hours | Significant apoptosis (average 68%) | [8] |
| LOVO, HCT116 | Colorectal Carcinoma | Wild-Type | 100 µM | 16 hours | Minimal apoptosis (average 13%) | [8] |
| PANC-1 | Pancreatic Cancer | Mutant (p.R273H) | 25, 75, 100 µM | 6, 24, 48 hours | Dose- and time-dependent increase in apoptosis | [9][10] |
| MDA-MB-231 | Breast Cancer | Mutant | 50 µM | 24 hours | Induction of apoptosis | [11] |
| T24 | Bladder Cancer | Mutant | 50 µM | 18, 192 hours | Apoptosis induction | [12] |
| RT4 | Bladder Cancer | Wild-Type | 50 µM | 18, 192 hours | Apoptosis induction | [12] |
| Epithelial Ovarian Cancer Cell Lines (n=13) | Ovarian Cancer | Various | 2.6-20.1 µM (IC50) | 24 hours | Rapid apoptosis (PRIMA-1Met) | [7] |
Experimental Workflow and Protocols
A systematic approach is crucial for optimizing this compound incubation time. The following workflow provides a general guideline for your experiments.
Caption: A general workflow for optimizing this compound incubation time.
Detailed Experimental Protocols
Here are detailed protocols for commonly used apoptosis assays.
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[6]
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for various time points. Include a negative (untreated) and a positive control.
-
For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them directly.[6]
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
-
Staining:
-
Analysis:
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[14][15]
-
Cell Lysate Preparation:
-
Assay Reaction:
-
Measurement:
-
Read the absorbance at 400-405 nm using a microplate reader.[16] The increase in absorbance is proportional to the caspase-3 activity.
-
This compound Signaling Pathway
This compound restores the wild-type conformation and function of mutant p53, leading to the transcriptional activation of pro-apoptotic genes and subsequent cell death.
Caption: this compound reactivates mutant p53, inducing apoptosis.
References
- 1. This compound induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. promega.jp [promega.jp]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis in bladder cancer cell lines by activating p53 | Clinics [elsevier.es]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. mpbio.com [mpbio.com]
- 16. abcam.com [abcam.com]
Technical Support Center: Improving the In Vivo Bioavailability of PRIMA-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with PRIMA-1 and its analogue, APR-246 (eprenetapopt).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and APR-246?
A1: this compound and its methylated analogue, APR-246, are pro-drugs that convert to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and tumor suppressor functions, which leads to apoptosis in cancer cells.[1][2][3] Additionally, MQ has been shown to exert p53-independent effects by inducing reactive oxygen species (ROS), inhibiting the thioredoxin reductase 1 (TrxR1), and inducing ferroptosis.[2][4][5][6]
Q2: What are the main challenges in achieving optimal in vivo bioavailability of this compound?
A2: The primary challenges include this compound's limited oral bioavailability and its rapid clearance from circulation. Its active form, MQ, is highly reactive and can be sequestered by cellular thiols, such as glutathione (B108866) (GSH), which can limit its availability to target mutant p53.[1][2]
Q3: What is APR-246 and how does it differ from this compound?
A3: APR-246 (eprenetapopt) is a structural analogue of this compound and is the most clinically advanced compound that targets mutant p53.[1][2] It is generally considered to be more potent than this compound.[7]
Q4: What is the role of glutathione (GSH) in the activity of this compound/APR-246?
A4: The active compound MQ can conjugate with glutathione (GSH), forming a GS-MQ adduct. This conjugation can be a double-edged sword. On one hand, it can act as an intracellular drug reservoir, as the binding is reversible, allowing for a sustained release of MQ.[1][2] On the other hand, high intracellular GSH levels can lead to rapid detoxification and efflux of the drug, potentially reducing its efficacy.[8] The GS-MQ conjugate can be exported from the cell by the multidrug resistance-associated protein 1 (MRP1) efflux pump.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low or undetectable plasma concentrations of this compound/APR-246 | Poor oral absorption; Rapid metabolism or clearance; Formulation issues (e.g., precipitation). | For Oral Administration: - Consider co-administration with bioavailability enhancers.- Explore advanced formulations like nanoparticles or liposomes (though specific data for this compound is limited).For IV Administration: - Ensure complete dissolution of the compound in the vehicle before injection.- Check for precipitation upon mixing with aqueous solutions.- Optimize the formulation (see Experimental Protocols section).General: - Increase the dose, if tolerated, based on preclinical toxicology data.[9] |
| Inconsistent or lack of in vivo efficacy despite detectable plasma levels | Insufficient intracellular concentration of active MQ; High levels of intracellular glutathione (GSH) leading to detoxification; High expression of the MRP1 efflux pump. | - Enhance Intracellular MQ: Consider co-administration with an MRP1 inhibitor like MK-571 to block the efflux of the GS-MQ conjugate, thereby increasing the intracellular drug reservoir.[1][2][10]- Modulate GSH Levels: In preclinical models, co-administration with agents that deplete GSH could be explored, but this may increase systemic toxicity. |
| Unexpected animal toxicity (e.g., neurological symptoms, weight loss) | Off-target effects of MQ; High peak plasma concentrations (Cmax); Vehicle toxicity. | - Manage Cmax: For intravenous administration, consider a slower infusion rate if using a pump, or split the dose if administering as a bolus.- Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation excipients.[11]- Dose Reduction: If toxicity is observed, reduce the dose and/or the frequency of administration.[9] |
| Precipitation of this compound/APR-246 during formulation or injection | Low aqueous solubility; Incorrect solvent or pH. | - Ensure the use of appropriate co-solvents such as DMSO and PEG400 for initial dissolution before adding aqueous components.[12][13]- Prepare formulations fresh before each use and visually inspect for precipitates.- If precipitation occurs upon mixing with aqueous solutions for IV injection, adjust the ratio of organic to aqueous solvents or consider a different formulation strategy. |
Data Presentation: Pharmacokinetic Parameters
Clinical Pharmacokinetics of APR-246 (Eprenetapopt)
The following table summarizes the pharmacokinetic parameters of APR-246 from a first-in-human Phase I/IIa clinical trial in patients with hematological malignancies and prostate cancer, administered as a 2-hour intravenous infusion.
| Dose Level (mg/kg) | Cmax (µM) | Tmax (h) | AUC₀₋₂₄ (µM·h) | Half-life (t½) (h) |
| 2 | 11.2 | 2 | 34.6 | 4.3 |
| 10 | 54.3 | 2 | 212 | 5.1 |
| 30 | 179 | 2 | 754 | 5.4 |
| 45 | 289 | 2 | 1260 | 5.8 |
| 60 | 417 | 2 | 1960 | 6.2 |
| 90 | 610 | 2 | 2990 | 6.5 |
Data adapted from Lehmann et al., J Clin Oncol, 2012.
Preclinical Pharmacokinetics
Quantitative preclinical pharmacokinetic data for this compound and APR-246 is not extensively consolidated in the literature. However, studies in mice have shown that intravenous administration of APR-246 at doses of 200 and 300 mg/kg resulted in significant anti-tumor effects.[9] For this compound, intravenous injections in mice at doses up to 100 mg/kg have been reported to suppress tumor growth.
Experimental Protocols
Protocol 1: Intravenous (IV) Formulation of this compound for Murine Studies
This protocol is a representative example based on common practices for formulating poorly water-soluble compounds for IV administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Dissolution: Add a minimal volume of DMSO to completely dissolve the this compound powder. For example, for a final concentration of 10 mg/mL, you might start by dissolving 100 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Addition of Co-solvent: Add PEG400 to the DMSO solution. A common ratio is 10% DMSO and 40% PEG400 in the final formulation. For the 10 mL final volume example, this would be 4 mL of PEG400. Mix thoroughly.
-
Aqueous Dilution: Slowly add sterile saline or PBS to the organic solution to reach the final desired volume, while gently mixing. For the 10 mL example, this would be 5 mL of saline/PBS.
-
Final Formulation: The final formulation would be, for example, 10% DMSO, 40% PEG400, and 50% saline (v/v/v).
-
Sterilization and Use: The formulation should be prepared fresh on the day of use under aseptic conditions. Visually inspect for any precipitation before drawing into a syringe for injection. Administer via tail vein injection at a volume typically not exceeding 10 mL/kg body weight.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.[12] Always perform a small-scale pilot formulation to check for solubility and stability before preparing a large batch.
Protocol 2: Co-administration of APR-246 and MRP1 Inhibitor (MK-571) in a Mouse Xenograft Model
This protocol is based on a study demonstrating synergy between APR-246 and an MRP1 inhibitor.[10][14]
Animal Model:
-
Female BALB/c nude mice (6-8 weeks old)
-
Subcutaneous xenografts of a human cancer cell line (e.g., esophageal cancer).
Drug Preparation and Administration:
-
APR-246 Formulation: Prepare APR-246 for intraperitoneal (IP) or intravenous (IV) injection. A typical dose for assessing synergy might be 50 mg/kg.
-
MK-571 Formulation: Prepare the MRP1 inhibitor MK-571 for IP injection. A typical dose is 50 mg/kg.
-
Dosing Schedule:
-
Administer APR-246 (50 mg/kg) and MK-571 (50 mg/kg) via IP injection daily for a specified treatment period (e.g., 16 days).
-
Administer the drugs at separate injection sites to avoid potential interactions at the injection site.
-
-
Monitoring:
-
Monitor tumor volume using calipers every 2-3 days.
-
Monitor animal body weight and overall health status daily.
-
Include control groups receiving vehicle, APR-246 alone, and MK-571 alone.
-
Mandatory Visualizations
Signaling Pathways of this compound/APR-246
The following diagrams illustrate the key signaling pathways affected by this compound and its analogue APR-246.
Caption: Mechanism of action of this compound/APR-246.
Experimental Workflow for Improving Bioavailability
This diagram outlines a typical experimental workflow to investigate strategies for enhancing the in vivo bioavailability of this compound.
Caption: Workflow for assessing in vivo bioavailability.
References
- 1. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APR-246 Enhances Colorectal Cancer Sensitivity to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. dovepress.com [dovepress.com]
how to minimize PRIMA-1 toxicity in normal cells
Welcome to the technical support center for PRIMA-1 and its analog, APR-246. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound/APR-246 and how does it relate to toxicity in normal cells?
A1: this compound and its more potent analog, APR-246, are known to reactivate mutant p53, a tumor suppressor protein, thereby inducing apoptosis in cancer cells.[1][2] However, their activity is not solely dependent on p53 status.[1][3][4] A significant part of their mechanism involves the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to apoptosis.[3][5][6] This p53-independent mechanism can also affect normal cells, as excessive ROS can lead to cellular damage and toxicity.
Q2: Is there evidence of this compound/APR-246 toxicity in normal, non-cancerous cells?
A2: Some studies suggest a degree of selectivity for cancer cells. For instance, this compound did not show significant apoptotic effects on normal human peripheral blood mononuclear cells.[7] Animal studies have also indicated that APR-246 is well-tolerated with no noticeable toxic side effects at therapeutic doses.[6][8] However, the induction of ROS is a general mechanism that could potentially impact normal cells, especially at higher concentrations.
Q3: What are the key molecular players involved in this compound/APR-246-induced toxicity?
A3: The toxicity is primarily linked to the generation of ROS and the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant.[5] this compound and APR-246 are converted to the active compound methylene (B1212753) quinuclidinone (MQ), which reacts with thiol groups on proteins, including those in p53 and the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[6][9][10] Inhibition of TrxR1 can lead to an increase in oxidative stress.
Troubleshooting Guides
Issue 1: High levels of toxicity observed in normal (control) cell lines.
Possible Cause 1: Excessive Concentration of this compound/APR-246
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in your specific normal cell line.
-
Recommendation: Start with a lower concentration range and titrate upwards. Studies have used concentrations ranging from 25 µM to 100 µM in vitro.[7][11][12]
Possible Cause 2: High intrinsic oxidative stress in the normal cell line.
-
Troubleshooting Step: Measure basal ROS levels in your normal and cancer cell lines. Cell lines with inherently high ROS may be more susceptible to this compound/APR-246.
-
Recommendation: If basal ROS is high, consider using a different normal cell line as a control.
Issue 2: Inconsistent results or lack of reproducibility in toxicity assays.
Possible Cause 1: Instability of this compound/APR-246 in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound/APR-246 for each experiment. The active metabolite, MQ, is reactive and may degrade over time.
-
Recommendation: Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.
Possible Cause 2: Variability in cellular glutathione levels.
-
Troubleshooting Step: Ensure consistent cell culture conditions, as factors like cell density and media components can influence intracellular GSH levels.
-
Recommendation: Standardize cell seeding density and passage number for all experiments.
Strategies to Minimize Toxicity in Normal Cells
1. Co-treatment with Antioxidants:
The ROS scavenger N-acetylcysteine (NAC) has been shown to antagonize the effects of this compound/APR-246 and inhibit its impact on cell proliferation and apoptosis.[5] This suggests that co-treatment with a low dose of an antioxidant could protect normal cells.
2. Combination Therapy:
Synergistic effects have been observed when combining this compound/APR-246 with conventional chemotherapeutic drugs like cisplatin (B142131) and doxorubicin.[5][11][13] This approach may allow for lower, less toxic doses of this compound/APR-246 to be used.
3. Sequential Dosing Regimens:
Inspired by strategies to reduce toxicity in other combination therapies, a sequential dosing regimen could be explored.[14] For example, pre-treating with an agent that selectively sensitizes cancer cells before administering a lower dose of this compound.
Quantitative Data Summary
| Parameter | Cell Line Type | Observation | Reference |
| IC50 | Colorectal Cancer Cells (mutant p53) | Inhibition of cell growth | [15] |
| Apoptosis | Pancreatic Cancer Cells (mutant p53) | Selective induction of apoptosis compared to wild-type p53 cells | [16][17] |
| Cell Viability | Breast Cancer Cells (mutant p53) | Dose-dependent loss of viability (0-50 µM) | [18] |
| Tumor Growth | Xenograft Mouse Model (Breast Cancer) | Significant reduction in tumor growth with no noticeable toxicity | [8][15] |
| Normal Cells | Normal Human Lymphocytes | Resistant to the same or even higher drug concentrations in vitro | [1] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or APR-246 for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentration of this compound/APR-246 for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
References
- 1. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and APR-246 in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRIMA-1MET induces death in soft-tissue sarcomas cell independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 11. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to PRIMA-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experiments with PRIMA-1 and its more potent analog, PRIMA-1MET (APR-246).
Troubleshooting Guides
Common Experimental Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed in mutant p53 cell lines. | 1. Suboptimal drug concentration: IC50 values can vary significantly between cell lines.[1][2] 2. Cell confluence: High cell density can reduce drug efficacy.[3] 3. Drug stability: this compound and PRIMA-1MET can degrade over time in solution. | 1. Perform a dose-response curve: Determine the specific IC50 for your cell line. Published IC50 values for PRIMA-1MET in various cell lines range from 2.6 µM to over 200 µM.[1][4] 2. Optimize cell seeding density: Ensure cells are in the exponential growth phase and not overly confluent during treatment. 3. Prepare fresh drug solutions: Dissolve this compound/PRIMA-1MET immediately before use. |
| High variability between experimental replicates. | 1. Inconsistent cell numbers: Inaccurate cell counting and plating. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of formazan (B1609692) crystals in MTT/XTT assays. | 1. Ensure accurate cell counting: Use a hemocytometer or automated cell counter and ensure a single-cell suspension. 2. Avoid using the outer wells of the plate: Or fill them with sterile PBS or media. 3. Ensure complete solubilization: After adding the solubilization buffer, mix thoroughly by pipetting or shaking the plate. |
| This compound induces apoptosis in p53-null or wild-type p53 cells. | p53-independent mechanisms: PRIMA-1MET can induce apoptosis by increasing reactive oxygen species (ROS) and depleting glutathione (B108866) (GSH), irrespective of p53 status.[1][4] | Investigate p53-independent pathways: Measure intracellular ROS and GSH levels. Assess the expression of p53-independent apoptosis regulators like Noxa.[1] |
| Decreased this compound efficacy over time or in specific clones. | Development of acquired resistance: This can be due to several factors, including increased drug efflux or enhanced antioxidant capacity. | Investigate resistance mechanisms: - Drug Efflux: Test for overexpression of ABC transporters like MRP1. - Redox State: Measure intracellular GSH levels. - Target Engagement: Confirm target engagement using techniques like the cellular thermal shift assay (CETSA). |
Frequently Asked Questions (FAQs)
Mechanisms of Resistance and Counterstrategies
Q1: My cells have developed resistance to this compound. What are the likely mechanisms?
A1: Cellular resistance to this compound/PRIMA-1MET can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly the Multidrug Resistance Protein 1 (MRP1 or ABCC1), can actively pump PRIMA-1MET out of the cell, reducing its intracellular concentration and efficacy.
-
Altered Redox Balance: PRIMA-1MET's cytotoxic effects are linked to the induction of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH).[1][3][4] Cells that can maintain high levels of GSH or have enhanced antioxidant capacity may be more resistant. The expression of GSH synthetase has been correlated with PRIMA-1MET resistance.[1]
-
Changes in p53 Pathway: While this compound is designed to reactivate mutant p53, alterations downstream of p53 or in other compensatory pathways could confer resistance.
-
Potential Role of NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that reduces quinones. The active metabolite of this compound, methylene (B1212753) quinuclidinone (MQ), is a Michael acceptor and may be influenced by cellular redox enzymes. While direct evidence for NQO1-mediated this compound resistance is still emerging, high levels of NQO1 are associated with resistance to other quinone-based anticancer drugs.[5]
Q2: How can I experimentally verify if drug efflux is the cause of resistance in my cell line?
A2: To determine if ABC transporter-mediated efflux is responsible for resistance, you can perform the following experiments:
-
Co-treatment with an ABC Transporter Inhibitor: Use a known inhibitor of MRP1, such as verapamil (B1683045) or MK-571, in combination with PRIMA-1MET. A synergistic increase in cytotoxicity would suggest the involvement of drug efflux.
-
Gene and Protein Expression Analysis: Use quantitative real-time PCR (qRT-PCR) and Western blotting to compare the expression levels of ABCC1 (the gene encoding MRP1) in your resistant and sensitive parental cell lines.
-
Functional Efflux Assays: Utilize fluorescent substrates of MRP1 (e.g., calcein-AM) to measure and compare the efflux activity between sensitive and resistant cells using flow cytometry.
Q3: My this compound resistant cells show high levels of glutathione. How can I overcome this?
A3: High intracellular GSH can be a significant factor in this compound resistance.[1] To counteract this, you can:
-
Inhibit GSH Synthesis: Treat cells with L-buthionine sulfoximine (B86345) (BSO), an inhibitor of γ-glutamylcysteine synthetase, which is a key enzyme in GSH synthesis. Co-treatment with BSO has been shown to sensitize resistant cells to PRIMA-1MET.[1]
-
Directly Deplete GSH: Some experimental compounds can directly deplete GSH pools.
-
Increase Oxidative Stress: Combining PRIMA-1MET with other agents that induce ROS can overwhelm the cellular antioxidant capacity.
Conversely, the antioxidant N-acetylcysteine (NAC), a precursor to GSH, can rescue cells from this compound-induced apoptosis, confirming the role of ROS in its mechanism of action.[3]
Experimental Design and Interpretation
Q4: I am not seeing p53 reactivation after this compound treatment. What could be the reason?
A4: Several factors could contribute to an apparent lack of p53 reactivation:
-
p53-Independent Effects: As mentioned, PRIMA-1MET can induce apoptosis through ROS accumulation, which may be the dominant mechanism in your cell line.[1][4]
-
Specific p53 Mutation: The ability of this compound to refold and reactivate mutant p53 can depend on the specific type and location of the p53 mutation.
-
Incorrect Timepoint: The kinetics of p53 reactivation and downstream target gene expression can vary. Perform a time-course experiment to identify the optimal time point for observing these effects.
-
Assay Sensitivity: Ensure that your Western blot or other assays for p53 activity are sensitive enough to detect changes.
Q5: What are some key positive and negative controls to include in my this compound experiments?
A5: Appropriate controls are crucial for interpreting your results:
-
Positive Controls:
-
A cell line known to be sensitive to this compound with a known p53 mutation.
-
For p53 activation studies, a known p53-activating agent like doxorubicin.
-
For ROS induction, a known ROS inducer like H₂O₂.
-
-
Negative Controls:
-
A p53-null cell line to assess p53-independent effects.
-
A cell line with wild-type p53.
-
Vehicle control (the solvent used to dissolve this compound, typically DMSO).
-
For ROS/GSH experiments, co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it reverses the effects of this compound.
-
Quantitative Data Summary
Table 1: IC50 Values of PRIMA-1MET in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | PRIMA-1MET IC50 (µM) | Reference |
| SKM1 | Acute Myeloid Leukemia | Mutant | ~5 | [6] |
| K562 | Chronic Myeloid Leukemia | Wild-type | >10 | [6] |
| KG1a | Acute Myeloid Leukemia | Wild-type | >10 | [6] |
| THP-1 | Acute Monocytic Leukemia | Null | ~7 | [6] |
| HL60 | Acute Promyelocytic Leukemia | Null | ~8 | [6] |
| BE-2C | Neuroblastoma | Mutant | 58.8 ± 10.72 | [2] |
| CHP212 | Neuroblastoma | Wild-type | 24.2 ± 7.02 | [2] |
| CLB-GA | Neuroblastoma | Wild-type | 10.5 ± 0.34 | [2] |
| NGP | Neuroblastoma | Wild-type | 12.3 ± 0.27 | [2] |
| Ovarian Cancer Lines (n=13) | Epithelial Ovarian Cancer | Various | 2.6 - 20.1 (24h) | [4] |
| Myeloma Cell Lines (n=27) | Multiple Myeloma | Various | 4 - >200 | [1] |
Table 2: Effect of Modulating Glutathione on PRIMA-1MET Cytotoxicity
| Cell Line | Treatment | Effect on GSH Levels | Effect on PRIMA-1MET Induced Cell Death | Reference |
| Myeloma Cell Lines | L-buthionine sulfoximine (BSO) | Decrease | Increased | [1] |
| Neuroblastoma Cell Lines | N-acetylcysteine (NAC) (400 µM) | Increase | Complete reversal | [7] |
| Neuroblastoma Cell Lines | BSO (100 µM) | Decrease | Highly sensitized | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound/PRIMA-1MET concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for p53 and Downstream Targets
-
Cell Lysis: After treatment with this compound/PRIMA-1MET, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, PUMA, or Noxa overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound/PRIMA-1MET for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), according to the manufacturer's instructions (typically 5-10 µM for 30 minutes at 37°C).
-
Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess probe.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of PRIMA-1MET action and cellular resistance.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for PRIMA-1MET resistance.
References
- 1. PRIMA-1Met induces myeloma cell death independent of p53 by impairing the GSH/ROS balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PRIMA-1MET induces apoptosis through accumulation of intracellular reactive oxygen species irrespective of p53 status and chemo-sensitivity in epithelial ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIMA-1MET-induced neuroblastoma cell death is modulated by p53 and mycn through glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with PRIMA-1 Experiments
Welcome to the technical support center for PRIMA-1 and its analogue, APR-246. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with these p53-reactivating compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or inconsistent anti-tumor effects with this compound/APR-246 across different cancer cell lines?
A1: The variability in the effects of this compound and its analog APR-246 is a documented phenomenon and can be attributed to several factors. The cellular context, particularly the status of the p53 gene, plays a crucial role.[1]
-
p53 Mutation Status: The efficacy of this compound is often dependent on the presence of a mutant p53 protein.[2] Specifically, it has been shown to be more effective in cell lines carrying TP53 missense mutations, which lead to the accumulation of a dysfunctional p53 protein, as opposed to cells with wild-type p53 or those with null or frameshift mutations.[3] The compound works by restoring the wild-type conformation and function to the mutated p53 protein.[2][4]
-
Cell Line Specific Content: The intrinsic characteristics of each cell line can influence the response to this compound/APR-246.[1] This includes differences in protein-protein interactions based on the specific oncogenes present in the cancer cells.[5]
-
Expression Levels of Mutant p53: A correlation has been found between the effectiveness of this compound and the intracellular levels of the mutant p53 protein.[2] Cell lines with very low or no expression of mutant p53 may not respond to the treatment.[4]
-
p53-Independent Mechanisms: this compound/APR-246 can also induce anti-tumor effects through mechanisms independent of p53, such as the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[1][2] The cellular capacity to manage these stresses can vary, leading to different outcomes.
Q2: My experimental results with this compound are not reproducible. What are the common sources of experimental error?
A2: Inconsistent results can arise from several experimental variables. Careful planning and execution are key to obtaining reproducible data.[6][7]
-
Compound Stability and Solubility: this compound has limited stability in aqueous solutions and is converted to its active form, methylene (B1212753) quinuclidinone (MQ).[5][8][9] This conversion can be influenced by temperature and pH.[4] It is crucial to prepare fresh solutions and handle them consistently. For in vivo experiments, it is recommended to prepare the working solution on the day of use.[10]
-
Uncontrolled Experimental Conditions: Variables such as cell passage number, confluency, and media composition can impact cellular responses.[6] It is important to maintain consistent cell culture practices. The composition of cell culture media, including components like cysteine and ferric ammonium (B1175870) citrate, can affect the stability of drug products and may influence experimental outcomes.[11][12]
-
Procedural Variability: Minor differences in experimental procedures can lead to significant variations in results.[13] Ensure all steps, from cell seeding to data acquisition, are performed consistently across all experiments. Utilizing positive and negative controls is essential for troubleshooting.[14]
Q3: I am not observing the expected level of apoptosis in my this compound treated cells. What could be the reason?
A3: While this compound is known to induce apoptosis, the extent of this effect can be influenced by several factors.
-
Mechanism of Action: this compound's primary mechanism for inducing apoptosis is through the reactivation of mutant p53, leading to the upregulation of pro-apoptotic genes like PUMA and Noxa.[2][3][15] If the cell line does not have a responsive mutant p53, the apoptotic effect may be diminished.
-
p53-Independent Apoptosis: this compound can also induce apoptosis through p53-independent pathways, often involving the generation of ROS.[1] The cellular redox state and the ability of the cells to counteract oxidative stress can therefore modulate the apoptotic response. The ROS scavenger N-acetylcysteine (NAC) has been shown to block this compound-induced apoptosis.[1][16]
-
Alternative Cell Death Mechanisms: In some cases, this compound/APR-246 can induce other forms of programmed cell death, such as necroptosis, particularly in cells resistant to apoptosis.[17]
-
Resistance Mechanisms: Resistance to this compound-induced apoptosis can be caused by factors such as the expression of the insulin-like growth factor 1 (IGF1) receptor or the FER proto-oncogene tyrosine kinase.[18] Additionally, multidrug resistance proteins may contribute to resistance.[18]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound and APR-246 can vary significantly across different cancer cell lines, largely dependent on their p53 status.
| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |
| PANC-1 | Pancreatic | Mutant | This compound | 35 | [10] |
| BxPC-3 | Pancreatic | Mutant | This compound | N/A | [16] |
| CAPAN-2 | Pancreatic | Wild-Type | This compound | N/A | [16] |
| HEC-1-B | Endometrial | Mutant | This compound | 40 | [10] |
| SUM149 | Breast | Mutant | This compound | 50 | [10] |
| AN 3CA | Endometrial | Mutant | This compound | 50 | [10] |
| Ishikawa | Endometrial | Mutant | This compound | 60 | [10] |
| Panc02 | Pancreatic | Mutant | This compound | 70 | [10] |
| MDA-MB-231 | Breast | Mutant | This compound | 75 | [10] |
| DLD-1 | Colorectal | Mutant | PRIMA-1met | N/A | [15] |
| SW620 | Colorectal | Mutant | PRIMA-1met | N/A | [15] |
| HCT-116 | Colorectal | Wild-Type | PRIMA-1met | N/A | [15] |
| KYSE410 | Esophageal | Missense Mutation | APR-246 | ~10 | [19] |
| TE1 | Esophageal | Missense Mutation | APR-246 | ~5 | [19] |
| TE8 | Esophageal | Missense Mutation | APR-246 | ~7 | [19] |
| TE14 | Esophageal | Wild-Type | APR-246 | >20 | [19] |
N/A: Specific value not available in the provided search results, but the reference indicates sensitivity or resistance.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with this compound as described above.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Western Blot Analysis for p53 Pathway Proteins
-
Purpose: To assess the expression levels of key proteins in the p53 signaling pathway.
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, Noxa, PUMA, cleaved PARP, cleaved Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound/APR-246 signaling pathway in cancer cells.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies | MDPI [mdpi.com]
- 2. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. study.com [study.com]
- 8. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To Optimize The Stability And Solubility Of Media Ingredients To Improve The Performance Of Cell Culture Media And Processes [bioprocessonline.com]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRIMA-1 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PRIMA-1 and its more potent analog, APR-246 (eprenetapopt), in animal studies. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and APR-246?
A1: this compound and its analog APR-246 are small molecules that can restore the wild-type conformation and function of mutated p53 tumor suppressor protein.[1][2][3] APR-246 is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and reactivation.[2][4][5][6] This reactivation of p53 induces the expression of target genes involved in apoptosis, such as PUMA and Noxa, leading to cancer cell death.[7] Additionally, APR-246 can induce oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase, which can also contribute to its anti-cancer effects, sometimes in a p53-independent manner.[5][8]
Q2: What is the recommended dosage range for this compound/APR-246 in mice?
A2: The dosage of this compound and APR-246 in mice can vary depending on the tumor model and experimental design. However, a general dosage range reported in the literature is between 25 mg/kg/day and 100 mg/kg/day.[4] Some studies have used doses up to 400 mg/kg/day without apparent toxicity.[9] It is always recommended to perform a pilot study to determine the optimal and maximum tolerated dose for your specific animal model.
Q3: What is the appropriate vehicle for in vivo administration of APR-246?
A3: Phosphate-buffered saline (PBS) or normal saline are commonly used as vehicles for the in vivo administration of APR-246.[10] Due to the limited solubility of APR-246 in aqueous solutions, it is often necessary to first dissolve the compound in a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it with PBS or saline.
Q4: What are the common routes of administration for APR-246 in animal studies?
A4: The most common routes of administration for APR-246 in animal studies are intraperitoneal (i.p.) and intravenous (i.v.) injections.[1][9] The choice of administration route may depend on the specific experimental goals and the tumor model being used.
Q5: Are there any known toxicities associated with this compound/APR-246 in animal studies?
A5: Preclinical studies in mice and dogs have generally shown that APR-246 is well-tolerated at therapeutic doses, with no significant systemic organ toxicity observed.[11] In some mouse studies, no changes in animal weight or behavior have been reported at doses up to 400 mg/kg/day.[9] However, as with any experimental compound, it is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. One study in dogs established a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day.
Experimental Protocols
Preparation of APR-246 for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for preparing APR-246 for intraperitoneal administration.
Materials:
-
APR-246 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of APR-246 powder.
-
Dissolve the APR-246 powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, you can prepare a 100 mg/mL stock solution. Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Calculate the required volume of the APR-246 stock solution based on the desired final dose and the total injection volume.
-
On the day of injection, dilute the APR-246 stock solution with sterile PBS to the final desired concentration.
-
Crucially, the final concentration of DMSO in the injection solution should be kept to a minimum, ideally below 5%, to avoid solvent toxicity. [11] For example, to prepare a 10 mg/mL working solution with 5% DMSO, you would mix 50 µL of a 100 mg/mL APR-246 stock in DMSO with 950 µL of sterile PBS.
-
Mix the working solution thoroughly by gentle inversion.
-
-
Administration:
-
The typical injection volume for intraperitoneal administration in mice is 100-200 µL.
-
Administer the freshly prepared APR-246 solution to the mice via intraperitoneal injection.
-
Note: It is recommended to prepare the working solution fresh for each day of dosing. The stability of APR-246 in aqueous solutions may be limited.
In Vivo Dosing and Monitoring Workflow
Quantitative Data Summary
| Parameter | Details | Animal Model | Reference |
| Effective Dosage Range | 25 - 100 mg/kg/day (i.p. or i.v.) | Mouse | [4] |
| Up to 400 mg/kg/day reported without toxicity | Mouse | [9] | |
| No Observed Adverse Effect Level (NOAEL) | 200 mg/kg/day | Dog | |
| Vehicle | PBS, Saline | Mouse | [10] |
| Initial Solvent | DMSO | - | [12] |
| Final DMSO Concentration | < 10%, ideally < 5% | Mouse | [11] |
| Routes of Administration | Intraperitoneal (i.p.), Intravenous (i.v.) | Mouse | [1][9] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or poor tumor response | 1. Suboptimal dosage. 2. p53-independent tumor growth. 3. Insufficient drug exposure due to rapid metabolism or clearance. 4. Hypoxia in the tumor microenvironment may be insufficient to enhance drug efficacy.[5][8] | 1. Perform a dose-escalation study to find the optimal dose for your model. 2. Confirm the p53 mutation status of your cell line. Consider that some tumors may be resistant to p53-mediated apoptosis. 3. Consider a more frequent dosing schedule or a different route of administration (e.g., i.v. instead of i.p.). 4. While hypoxia can enhance efficacy, its absence may not be the sole reason for lack of response. |
| Unexpected toxicity (e.g., weight loss, lethargy) | 1. High concentration of DMSO in the injection vehicle.[11] 2. The dose of APR-246 is too high for the specific animal strain or model. 3. Off-target effects of the compound. | 1. Ensure the final concentration of DMSO is below 5%. Prepare fresh dilutions for each injection. 2. Reduce the dosage of APR-246 or the frequency of administration. 3. Monitor for specific signs of toxicity and consider reducing the dose. |
| Precipitation of APR-246 in the injection solution | 1. Low solubility of APR-246 in aqueous solutions. 2. The concentration of APR-246 is too high for the chosen vehicle composition. | 1. Ensure the initial stock solution in DMSO is fully dissolved before diluting in PBS. Gentle warming may help. 2. Increase the proportion of DMSO slightly (while staying within the tolerated limit) or decrease the final concentration of APR-246 and increase the injection volume accordingly. |
| Variable results between animals | 1. Inconsistent injection technique. 2. Variability in tumor establishment and growth. 3. Natural biological variation between animals. | 1. Ensure consistent and accurate administration of the drug. 2. Start treatment when tumors have reached a consistent size range. 3. Increase the number of animals per group to improve statistical power. |
Signaling Pathway
The primary signaling pathway activated by this compound/APR-246 is the p53 tumor suppressor pathway. Reactivation of mutant p53 leads to the transcriptional activation of its downstream target genes, which in turn triggers apoptosis and cell cycle arrest in cancer cells.
References
- 1. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 5. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 8. A non-invasive iRFP713 p53 reporter reveals dynamic p53 activity in response to irradiation and liver regeneration in vivo† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of PRIMA-1 and APR-246 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRIMA-1 and its clinical analogue, APR-246 (eprenetapopt). The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common in vivo delivery routes for this compound and APR-246 in preclinical models?
The most commonly reported routes of administration for this compound and APR-246 in preclinical in vivo studies, primarily in mouse models, are intravenous (i.v.) and intraperitoneal (i.p.) injections.[1][2] While oral administration is a desirable route for clinical applications, there is limited published data on specific oral delivery protocols and the oral bioavailability of these compounds in preclinical settings.
Q2: What are the key differences between intravenous and intraperitoneal administration for these compounds?
Q3: What is the mechanism of action of this compound and APR-246?
This compound and its more potent methylated analog, APR-246, are pro-drugs that are converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[2][6][7] This binding can restore the wild-type conformation and function of mutant p53, leading to the transactivation of p53 target genes involved in apoptosis and cell cycle arrest, such as p21, PUMA, and Noxa.[1][8] Additionally, APR-246 has been shown to exert p53-independent effects by targeting the cellular redox balance through glutathione (B108866) depletion and inhibition of thioredoxin reductase.[6]
Troubleshooting Guides
Formulation and Administration
Q4: My this compound/APR-246 solution is precipitating upon preparation or injection. What can I do?
Precipitation is a common issue with poorly water-soluble compounds like this compound and APR-246. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. Common solvent systems for preclinical in vivo studies include a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[9] The order of mixing these components can be critical.
-
Solubilization Technique: Gentle warming and sonication can aid in dissolution. However, be cautious with heating as it might affect the stability of the compound.
-
pH Adjustment: The solubility of this compound and APR-246 may be pH-dependent. Adjusting the pH of the final formulation might improve solubility, but this needs to be carefully evaluated for compatibility with the in vivo model.
-
In Vitro Precipitation Test: Before in vivo administration, you can perform a simple in vitro test by diluting your formulation in a buffer that mimics physiological pH (e.g., PBS) to check for precipitation.[10][11]
-
Alternative Formulations: If precipitation persists, consider exploring other formulation strategies such as liposomes or nanoparticles, although specific protocols for this compound/APR-246 in these delivery systems are not widely published.
Q5: What are recommended dosages and administration schedules for in vivo mouse studies?
Dosages and schedules can vary depending on the tumor model and research question. However, based on published studies, here are some commonly used parameters:
-
Intraperitoneal (i.p.) Injection: Doses often range from 50 to 100 mg/kg, administered daily or on a 5-day-on/2-day-off schedule.[2][12]
-
Intravenous (i.v.) Injection: Dosages are typically in the range of 100 mg/kg, administered daily for a defined period.[9]
It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental model.
Efficacy and Off-Target Effects
Q6: I am not observing the expected anti-tumor efficacy in my in vivo model. What could be the reasons?
Several factors can contribute to a lack of efficacy:
-
Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient to achieve therapeutic concentrations in the tumor tissue. Consider conducting a dose-escalation study.
-
Poor Bioavailability: Especially with intraperitoneal or potential oral routes, the compound might not be efficiently absorbed into the systemic circulation.
-
Tumor Model Resistance: The specific p53 mutation in your tumor model might be less susceptible to reactivation by APR-246. Additionally, other cellular mechanisms can contribute to resistance.
-
Formulation Issues: As discussed in Q4, precipitation of the compound can drastically reduce the effective dose delivered.
-
Drug Stability: this compound and APR-246 have limited stability in aqueous solutions. Prepare fresh formulations for each administration.
Q7: What are the potential off-target effects or toxicities associated with this compound/APR-246 administration?
In preclinical studies, this compound and APR-246 are generally reported to be well-tolerated at therapeutic doses, with no significant changes in the weight or behavior of the animals.[9][13] However, in a clinical trial of APR-246, some neurological side effects like dizziness and peripheral sensory neuropathy were observed, which were reversible.[7] When conducting high-dose or long-term in vivo studies, it is essential to monitor for any signs of toxicity, including weight loss, changes in behavior, and organ-specific toxicities through histological analysis. One study noted that multiple daily intraperitoneal injections of saline did not cause ill effects in mice.[14]
Data and Protocols
Quantitative Data Summary
Table 1: Preclinical In Vivo Administration of this compound and APR-246
| Compound | Delivery Route | Vehicle | Dose | Dosing Schedule | Animal Model | Reference |
| APR-246 | Intraperitoneal | PBS | 100 mg/kg | Daily for 4 days | NSG mice | [12] |
| This compound | Intravenous | Not Specified | 1, 10, 20, 100 mg/kg | Not Specified | SCID mice | [9] |
| This compound | Oral | CMC-Na | ≥5 mg/ml | Not Specified | Not Specified | [9] |
| This compound | Intravenous | 5% DMSO + 95% Corn oil | 0.452 mg/ml | Not Specified | Not Specified | [9] |
| This compound | Intravenous | 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O | 1.85 mg/ml | Not Specified | Not Specified | [9] |
Note: This table summarizes available data. Direct comparisons of efficacy between different routes from a single study are limited.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of APR-246 in Mice
-
Formulation: Dissolve APR-246 in phosphate-buffered saline (PBS) to the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a solution that allows for an injection volume of 100-200 µL). Prepare the solution fresh before each use.
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection: Using a 25-27 gauge needle, inject the APR-246 solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Monitoring: After injection, monitor the animal for any signs of distress.
(Adapted from[12])
Protocol 2: General Oral Gavage Procedure in Mice
Note: No specific oral gavage protocol for this compound or APR-246 was found in the reviewed literature. The following is a general procedure that would need to be adapted and optimized.
-
Formulation: Prepare a suspension of this compound or APR-246 in a suitable vehicle such as 0.5% methylcellulose (B11928114) or a sweetened jelly formulation to improve palatability.[15][16] The concentration should be calculated based on the desired dosage and a maximum gavage volume of 10 mL/kg.[17][18]
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the esophagus, slowly administer the formulation.
-
Withdrawal and Monitoring: Gently remove the needle and monitor the animal for any signs of respiratory distress.
(Adapted from[15][17][18][19])
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound/APR-246.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of intravenous versus intraperitoneal administration of oncolytic Herpes simplex virus 1 (HSV-1) for peritoneal carcinomatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ardena.com [ardena.com]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
Navigating the Challenges of PRIMA-1 in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The promising anti-cancer agent PRIMA-1, a powerful tool in the reactivation of mutant p53, presents a unique set of challenges in the laboratory due to its inherent instability in aqueous solutions. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed protocols and frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Maintaining this compound Integrity
Researchers may encounter variability in their results when working with this compound. The primary culprit is often the degradation of the compound in solution. This guide addresses the most common problems and provides actionable solutions.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound into its active form, methylene (B1212753) quinuclidinone (MQ), and other byproducts. This conversion is time- and temperature-dependent. In phosphate-buffered saline (PBS) at 37°C, this compound has a half-life of approximately 41.4 hours.[1] This degradation process occurs even more rapidly within living cells.[1]
-
Solution:
-
Fresh is Best: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions.
-
Temperature Control: Keep this compound solutions on ice whenever possible to slow the rate of degradation.
-
pH Matters: While specific degradation kinetics at various pH levels are not extensively published, the stability of small molecules can be significantly influenced by pH. It is recommended to maintain the pH of your experimental system within a stable, physiological range (typically 7.2-7.4) unless the experimental design requires otherwise.
-
Solvent Choice: For initial stock solutions, use high-quality, anhydrous DMSO.[2] For aqueous working solutions, the use of co-solvents may be necessary for solubility and should be prepared fresh.
-
Problem 2: Precipitation of this compound in aqueous media.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Solution:
-
Stock Solution Concentration: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 37 mg/mL).[2] Ensure the DMSO is fresh, as absorbed moisture can reduce solubility.[2]
-
Working Solution Preparation: To prepare aqueous working solutions, a step-wise dilution using co-solvents can be effective. For example, a clear solution can be achieved by first mixing the DMSO stock with PEG300, followed by the addition of Tween-80, and finally, dilution with ddH₂O.[3] It is critical to use these solutions immediately after preparation.[3]
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
-
A1: this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in anhydrous DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][4] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What is the active form of this compound?
-
A2: this compound is a prodrug that converts to its biologically active form, methylene quinuclidinone (MQ).[5] MQ is a Michael acceptor that covalently binds to thiol groups on mutant p53, restoring its tumor-suppressive conformation.[6]
Q3: How quickly does this compound convert to MQ?
-
A3: The conversion is time-dependent. In vitro, in PBS at 37°C, half of the initial this compound is converted in approximately 41.4 hours.[1] This conversion is significantly faster in a cellular environment.[1]
Q4: Can I pre-heat my this compound solution to accelerate the formation of the active compound?
-
A4: While heating does accelerate the degradation of this compound to MQ and other products, this approach may lead to a complex and undefined mixture of compounds.[1][7] For experimental consistency and reproducibility, it is recommended to use freshly prepared this compound solutions and allow the conversion to its active form to occur under the defined experimental conditions.
Quantitative Data Summary
The stability and solubility of this compound are critical parameters for successful experimentation. The following tables summarize key quantitative data.
Table 1: Stability of this compound in Solution
| Parameter | Condition | Value | Reference |
| Half-life | In PBS at 37°C | 41.4 hours | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 37 mg/mL (199.76 mM) | [2] |
| Water | 37 mg/mL (199.76 mM) | [2] |
| Ethanol | 37 mg/mL (199.76 mM) | [2] |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution (e.g., 20 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve the desired concentration (e.g., 20 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 100 µM):
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed, complete cell culture medium. For example, to make a 100 µM working solution from a 20 mM stock, perform a 1:200 dilution.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the working solution immediately. Do not store.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound and MQ Analysis (General Guideline)
While a universally standardized protocol is not available, the following provides a general framework for developing an HPLC method to monitor this compound stability. Method optimization will be required for specific experimental setups.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
This compound and MQ reference standards
Procedure:
-
Sample Preparation:
-
Collect aliquots of the this compound solution at various time points.
-
If the sample is from cell culture media, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
UV Detection: Monitor at a wavelength determined by the UV spectra of this compound and MQ (a wavelength around 210-254 nm is a common starting point for similar compounds).
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10%) and hold for a few minutes.
-
Increase the percentage of Mobile Phase B linearly to elute the compounds.
-
After elution, return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Data Analysis:
-
Identify the peaks for this compound and MQ based on the retention times of the reference standards.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from the reference standards.
-
-
Visualizations
Signaling and Degradation Pathways
Caption: Conversion of this compound and its subsequent reactivation of mutant p53.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating PRIMA-1 Target Engagement in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRIMA-1 and its analogue APR-246 with other p53-reactivating compounds. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In over half of all human cancers, the TP53 gene is mutated, leading to a non-functional p53 protein that can no longer control cell growth and proliferation. This compound (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent methylated analog, APR-246 (also known as eprenetapopt), are small molecules designed to reactivate mutant p53, restoring its tumor-suppressive functions and inducing cancer cell death. Validating the engagement of these compounds with their intended target is crucial for their development as effective cancer therapies.
This guide compares this compound/APR-246 with other emerging p53-reactivating molecules, focusing on methods to validate their engagement with mutant p53 in cancer cells.
Comparison of p53-Reactivating Compounds
Several small molecules have been identified that aim to restore the function of mutant p53. This section provides a comparative overview of their efficacy in terms of growth inhibition.
| Compound | Cancer Cell Line | p53 Status | IC50 (µM) | Reference |
| This compound | PANC-1 (Pancreatic) | R273H | ~35 (48h) | [1] |
| BxPC-3 (Pancreatic) | Y220C | ~40 (48h) | [1] | |
| CAPAN-2 (Pancreatic) | WT | >100 (48h) | [1] | |
| APR-246 | TOV21G (Ovarian) | WT | 2.6 | [2] |
| A2780 (Ovarian) | WT | 10.3 | [2] | |
| ES-2 (Ovarian) | R337H | 12.7 | [2] | |
| OVCAR-3 (Ovarian) | R248Q | 20.1 | [2] | |
| BT-474 (Breast) | E285K | ~10 (48h) | [3] | |
| T47-D (Breast) | L194F | ~5 (48h) | [3] | |
| COTI-2 | 5637 (Bladder) | S241F | 0.526 (24h) | [4] |
| T24 (Bladder) | Y126_splice | 0.532 (24h) | [4] |
Validating Target Engagement: Key Experimental Approaches
Confirming that a compound interacts with its intended target within a cell is a critical step in drug development. Several robust methods are employed to validate the engagement of this compound and other small molecules with mutant p53.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to demonstrate direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This thermal stabilization is measured as an increase in the melting temperature (Tm) of the protein.
Immunofluorescence: Visualizing p53 Conformational Change
A key mechanism of this compound/APR-246 is the refolding of mutant p53 into a wild-type-like conformation. This can be visualized using immunofluorescence microscopy with conformation-specific antibodies. The PAb1620 antibody recognizes the wild-type conformation, while the PAb240 antibody is specific for the mutant, unfolded conformation.[8][9][10] An increase in PAb1620 staining and a decrease in PAb240 staining after treatment with a compound indicates successful refolding of mutant p53.
Western Blotting: Assessing Downstream Signaling
Reactivation of p53 leads to the transcriptional upregulation of its target genes, which in turn triggers apoptosis. Western blotting is a standard technique to measure the protein levels of key players in these downstream pathways.
-
p21 (CDKN1A): A primary target of p53, p21 is a cyclin-dependent kinase inhibitor that mediates cell cycle arrest. An increase in p21 levels is a strong indicator of p53 reactivation.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. During apoptosis, caspases cleave PARP, and the appearance of the cleaved PARP fragment is a hallmark of apoptosis.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing a CETSA experiment to validate target engagement.
-
Cell Treatment: Culture cancer cells expressing mutant p53 to ~80% confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble p53 at each temperature point by Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble p53 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and therefore, target engagement.
Immunofluorescence Protocol for p53 Conformation
This protocol outlines the steps for visualizing p53 conformational changes using immunofluorescence.
-
Cell Culture and Treatment: Seed cancer cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the test compound or vehicle for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for wild-type (PAb1620, 1:200 dilution) and mutant (PAb240, 1:200 dilution) p53 conformations overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the green fluorescence (wild-type p53) and a decrease in the red fluorescence (mutant p53) in compound-treated cells would indicate a conformational shift.
Western Blot Protocol for p21 and PARP Cleavage
This protocol describes the detection of p21 and cleaved PARP by Western blotting.
-
Cell Lysis: Treat cells with the test compound or vehicle. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21 (1:1000 dilution), PARP (1:1000 dilution, recognizing both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in p21 and cleaved PARP levels.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Clinical Perspectives
APR-246 is the most clinically advanced mutant p53 reactivator and has been investigated in several clinical trials, particularly for hematological malignancies and prostate cancer.[11] Other compounds like COTI-2 are in earlier phases of clinical development for various solid tumors.[3][12][13] The clinical development of chetomin (B1668609) and PK083 for cancer treatment is less clear from publicly available information. The success of these compounds in the clinic will ultimately depend on their ability to effectively reactivate mutant p53, induce cancer cell death, and demonstrate a favorable safety profile in patients.
Conclusion
Validating the on-target activity of p53-reactivating compounds like this compound and APR-246 is essential for their preclinical and clinical development. This guide provides a framework for comparing these molecules with other alternatives and outlines key experimental approaches to confirm their engagement with mutant p53. The use of a multi-faceted approach, combining biophysical, imaging, and biochemical techniques, will provide the most robust validation of target engagement and downstream functional consequences, ultimately paving the way for more effective p53-targeted cancer therapies.
References
- 1. Therapeutic Targeting of P53: A Comparative Analysis of APR-246 and COTI-2 in Human Tumor Primary Culture 3-D Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. COTI-2 suppresses the malignancy of bladder cancer by inducing apoptosis via the AMPK-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diademdx.com [diademdx.com]
- 9. www2.stat.duke.edu [www2.stat.duke.edu]
- 10. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of PRIMA-1 and PARP Inhibitors: A Comparative Guide for Cancer Researchers
A promising therapeutic strategy is emerging in the fight against cancer, particularly in tumors harboring TP53 mutations. The combination of PRIMA-1 (or its potent analogue, APR-246) with PARP inhibitors has demonstrated significant synergistic effects in preclinical studies, offering a potential new avenue for treating a range of malignancies. This guide provides a comprehensive comparison of this combination therapy, detailing its mechanism of action, supporting experimental data, and the methodologies used to validate its efficacy.
The core of this synergistic interaction lies in a two-pronged attack on cancer cells. This compound, a small molecule that can restore the tumor-suppressing function of mutated p53, also induces the production of reactive oxygen species (ROS), leading to increased oxidative stress and DNA damage.[1][2] Concurrently, PARP (poly[ADP-ribose] polymerase) inhibitors block a crucial pathway for repairing single-strand DNA breaks. The result is an accumulation of overwhelming DNA damage, pushing cancer cells towards programmed cell death, or apoptosis. This synthetic lethality is particularly effective in cancer cells with existing vulnerabilities in their DNA damage response pathways.[1][2]
Comparative Efficacy: A Look at the Data
The synergy between this compound/APR-246 and PARP inhibitors has been quantified across various cancer cell lines, demonstrating a significant enhancement of cytotoxic effects compared to either agent alone. Key metrics used to evaluate this synergy include the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), where a CI value of less than 1 indicates a synergistic interaction.
Cell Viability and Synergy
Studies have consistently shown that the addition of this compound or APR-246 significantly lowers the IC50 of the PARP inhibitor olaparib (B1684210) in cancer cells with TP53 mutations.
| Cell Line | Cancer Type | TP53 Status | Olaparib IC50 (μM) | Olaparib + this compound/APR-246 IC50 (μM) | Combination Index (CI) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | ~80 | ~41.5 (with 8.5 µM this compound) | <1 (Synergistic) | [3] |
| Ishikawa | Endometrial Cancer | Mutant | 11.7 | Lowered with HO-3867 | 0.71 | [4] |
| COV362 | Ovarian Cancer | Mutant | 36.3 | Lowered with HO-3867 | 0.47 | [4] |
| PEO1 | Ovarian Cancer | Mutant | 18.2 | Lowered with HO-3867 | 0.76 | [4] |
| PEO4 | Ovarian Cancer | Mutant | 20.4 | Lowered with HO-3867 | 0.79 | [4] |
| Hec50co | Endometrial Cancer | Mutant | 23.5 | Lowered with HO-3867* | 0.65 | [4] |
*Data for HO-3867, a p53 reactivator with a similar mechanism to this compound.
In triple-negative breast cancer cells (MDA-MB-231), the combination of 45 µM olaparib and 8.5 µM this compound was identified as the most effective synergistic pairing.[3] For MCF-7 cells, which have wild-type TP53, a synergistic effect was only observed at much higher concentrations (80 µM this compound and 23 µM olaparib), highlighting the particular vulnerability of TP53-mutant cells to this combination.[1]
Induction of Apoptosis and DNA Damage
The synergistic cytotoxicity of the this compound and PARP inhibitor combination is driven by a significant increase in programmed cell death and an accumulation of DNA damage.
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Non-Small Cell Lung Cancer | TP53 Mutant Lines | APR-246 and olaparib combination leads to increased ROS production, accumulation of DNA damage, and a strong apoptotic response. | [5] |
| Triple-Negative Breast Cancer | MDA-MB-231 | This compound enhances olaparib-induced apoptosis, associated with cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins like BAX and Bcl2. | [3][6] |
| Ovarian Cancer | TP53 Mutant Lines | The combination of APR-246 with cisplatin (B142131) (a DNA-damaging agent with a mechanism that can be potentiated by PARP inhibitors) showed strong synergy in inducing apoptosis. | [2] |
Mechanism of Action: A Synergistic Cascade
The powerful anti-cancer effect of combining this compound with PARP inhibitors stems from a multi-faceted mechanism that cripples the cancer cell's ability to cope with DNA damage.
Caption: Synergistic mechanism of this compound and PARP inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the drug combination.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined using non-linear regression analysis. The Combination Index (CI) is calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound, PARP inhibitor, or the combination for 48-72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX (γH2AX) foci.
-
Cell Culture and Treatment: Cells are grown on coverslips in multi-well plates and treated with the drugs for a specified time (e.g., 24-48 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence microscope.
-
Foci Quantification: The number of γH2AX foci per nucleus is quantified using image analysis software (e.g., ImageJ/Fiji). A significant increase in the number of foci in the combination treatment group compared to single-agent and control groups indicates enhanced DNA damage.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APR-246 (this compound(MET)) strongly synergizes with AZD2281 (olaparib) induced PARP inhibition to induce apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound synergizes olaparib-induced cell death in p53 mutant triple negative human breast cancer cell line via restoring p53 function, arresting cell cycle, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of PRIMA-1 In Vivo: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy of novel anti-cancer compounds is paramount. PRIMA-1 and its methylated analog, APR-246, have emerged as promising therapeutic agents that function by reactivating mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2] This guide provides a comprehensive comparison of the in vivo anti-tumor effects of this compound/APR-246 with alternative p53-reactivating molecules, supported by experimental data, detailed protocols, and visual diagrams of the underlying biological pathways and experimental procedures.
Mechanism of Action: Restoring p53 Function
This compound and APR-246 are small molecules that can restore the wild-type conformation and function to mutant p53 proteins.[1][3] This reactivation of p53 triggers downstream signaling pathways that lead to cell cycle arrest and, crucially, apoptosis (programmed cell death) in tumor cells.[4][5] The anti-tumor effect of this compound has been shown to be dependent on the expression of mutant p53 in in vivo experiments using human tumor cell xenografts in mice.[1]
Comparative In Vivo Efficacy of p53-Reactivating Molecules
The following tables summarize quantitative data from various in vivo studies, offering a comparative look at the anti-tumor effects of this compound/APR-246 and other p53-targeting agents, Nutlin-3a and RITA.
Table 1: In Vivo Anti-Tumor Effects of this compound and APR-246
| Cancer Type | Animal Model | Cell Line (p53 status) | Treatment & Dosage | Key Findings |
| Colorectal Cancer | Xenograft Mouse | DLD-1 (mutant) | PRIMA-1met (APR-246) 50 mg/kg, i.p. daily for 8 days | Significant reduction in tumor growth compared to control.[6] |
| Triple-Negative Breast Cancer | Xenograft Mouse | MDA-MB-231 (mutant) | APR-246 alone or with 2aG4 antibody | APR-246 alone significantly reduced tumor growth. Combination with 2aG4 eradicated almost 20% of tumors.[7][8] |
| Osteosarcoma | SCID Mice | U-2 OS (wild-type) | Nutlin-3a daily for 2 weeks | Mean tumor volume of 480 mm³ in the treated group versus 1751 mm³ in the control group.[9] |
| Neuroblastoma | SCID Mice | SKN-DZ (wild-type) | RITA 10 mg/kg, i.p. twice daily | 2-fold decrease in the volume of xenografts.[10] |
| Mouse Sarcoma | Syngeneic Mice | MC1M (mutant) | PRIMA-1MET (APR-246) | Significant in vivo anti-tumor effect. IC50 of 12 ± 6.6 µM in vitro.[11][12] |
| Colorectal & Pancreatic Cancer | Xenograft Mouse | HCT116 & PANC-1 (mutant) | APR-246 50 mg/kg twice daily for 7 days with 224Ra-based RT | APR-246 enhanced sensitivity to alpha-radiation, leading to reduced tumor growth and increased tumor eradication.[13][14] |
Table 2: In Vivo Anti-Tumor Effects of Alternative p53-Targeting Molecules
| Molecule | Cancer Type | Animal Model | Cell Line (p53 status) | Treatment & Dosage | Key Findings |
| Nutlin-3a | Osteosarcoma | SCID Mice | U-2 OS (wild-type) | Daily treatment for 2 weeks | Significant tumor growth suppression (480 mm³ vs. 1751 mm³ in control).[9] Increased levels of p53 and p21, and apoptosis in tumors.[9] |
| Nutlin-3a | Glioblastoma | Xenograft Mouse | U87MG (wild-type) | 5 mg/kg daily for 17 days | Combination with archazolid reduced tumor volume by 50.4%.[15] |
| RITA | Neuroblastoma | SCID Mice | SKN-DZ (wild-type) | 10 mg/kg, i.p. twice daily | Resulted in a 2-fold decrease in xenograft volume without systemic toxicity.[10] |
| RITA | Medulloblastoma | Xenograft Mouse | - | Intraperitoneal administration | Inhibited medulloblastoma xenograft tumor growth.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies investigating p53-reactivating compounds.
Protocol 1: Xenograft Mouse Model for Colorectal Cancer
-
Animal Model: Female NOD/SCID mice.[6]
-
Cell Line: DLD-1 human colorectal cancer cells (mutant p53) are injected subcutaneously.[6]
-
Treatment: Once palpable tumors develop, mice are treated with PRIMA-1met (APR-246) at a dose of 50 mg/kg via intraperitoneal injection, administered daily for 8 days.[6]
-
Tumor Measurement: Tumor growth is monitored by caliper measurements every other day.[6]
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised for further analysis.[6]
Protocol 2: Xenograft Mouse Model for Osteosarcoma
-
Animal Model: Severe combined immunodeficiency (SCID) mice.[9]
-
Cell Lines: U-2 OS (wild-type p53), SaOS2 (null p53), and MG63 (mutant p53) human osteosarcoma cells are implanted subcutaneously.[9]
-
Treatment: Mice with palpable tumors are treated daily with Nutlin-3a or a vehicle control for 2 weeks.[9]
-
Tumor Measurement: Tumor volume is recorded throughout the treatment period.[9]
-
Analysis: At the end of the study, tumors are analyzed by Western blot for p53 and p21 protein levels and by TUNEL assay to assess the apoptotic index.[9]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
Caption: p53 signaling pathway leading to apoptosis.
Caption: A typical in vivo experimental workflow.
References
- 1. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PRIMA-1MET Inhibits Growth of Mouse Tumors Carrying Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. APR-246 as a radiosensitization strategy for mutant p53 cancers treated with alpha-particles-based radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. APR-246 as a radiosensitization strategy for mutant p53 cancers treated with alpha-particles-based radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MDM2 antagonist nutlin‐3a sensitizes tumors to V‐ATPase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RITA displays anti-tumor activity in medulloblastomas independent of TP53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PRIMA-1 vs. Nutlin-3a in Wild-Type p53 Cancers
For researchers, scientists, and drug development professionals, the reactivation of the p53 tumor suppressor pathway is a key therapeutic strategy in oncology. This guide provides an objective comparison of two prominent small molecules, PRIMA-1 and nutlin-3a (B1683890), in the context of cancers harboring wild-type p53.
This document details their mechanisms of action, presents available experimental data for performance comparison, and provides detailed protocols for key experimental assays.
Introduction and Mechanisms of Action
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 itself is not mutated (wild-type p53), its function is often abrogated by negative regulators, most notably, the E3 ubiquitin ligase MDM2. Both this compound and nutlin-3a aim to restore p53 function, but through distinct mechanisms.
This compound (p53 Reactivation and Induction of Massive Apoptosis-1) , and its more potent methylated analog PRIMA-1Met (APR-246), was initially identified for its ability to restore the wild-type conformation to mutant p53.[1][2] Its mechanism of action is believed to involve covalent modification of thiol groups within the p53 core domain, leading to its refolding and the reactivation of its tumor-suppressive functions.[1][3] While its primary application has been in mutant p53 cancers, studies have shown that this compound can also induce apoptosis and cell cycle arrest in cancer cells with wild-type p53.[4][5]
Nutlin-3a is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[6][7][8] By binding to the p53-binding pocket of MDM2, nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[6][7] This leads to the stabilization and accumulation of p53 protein in the nucleus, resulting in the transcriptional activation of p53 target genes that drive cell cycle arrest and apoptosis.[6][8][9] Nutlin-3a is a non-genotoxic activator of the p53 pathway.[6]
Signaling Pathways and Experimental Workflow
Performance Comparison: Experimental Data
Direct head-to-head comparative studies of this compound and nutlin-3a in a wide range of wild-type p53 cancer cell lines are limited. The following tables summarize available data from individual studies. It is important to consider that experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of this compound in Wild-Type p53 Cancer Cells
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Observed Effects | Reference |
| CAPAN-2 | Pancreatic | Wild-Type | ~40 | Limited growth suppression compared to mutant p53 lines. | [4] |
| HCT116 | Colon | Wild-Type | Not specified | Induces autophagy. | [5] |
| MCF-7 | Breast | Wild-Type | >50 | No significant effect on viability. | [10] |
Table 2: In Vitro Efficacy of Nutlin-3a in Wild-Type p53 Cancer Cells
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Observed Effects | Reference |
| A549 | Lung | Wild-Type | ~5-8 | Growth arrest, cytoskeletal rearrangement. | [7] |
| HT1080 | Fibrosarcoma | Wild-Type | ~2-5 | Growth arrest, p53 and p21 induction. | [7] |
| U2OS | Osteosarcoma | Wild-Type | ~1-3 | Growth arrest, p53 and p21 induction. | [7] |
| OVCAR-3 | Ovarian | Wild-Type | ~5 | Apoptosis, upregulation of p53, p21, and MDM2. | [8][11] |
| A2780 | Ovarian | Wild-Type | ~7 | Apoptosis, upregulation of p53, p21, and MDM2. | [8] |
| DoHH2 | Lymphoma | Wild-Type | Not specified | Cell cycle arrest and apoptosis. | [12] |
| HCT116 | Colon | Wild-Type | Not specified | Senescence induction. | [12] |
| MCF-7 | Breast | Wild-Type | Not specified | p53 stabilization, cell cycle arrest, apoptosis. | [13] |
Synergistic Effects:
A study on pancreatic cancer cell lines, including the wild-type p53 line CAPAN-2, demonstrated a pronounced synergistic effect when this compound was used in combination with nutlin-3.[4] This suggests that targeting p53 through different mechanisms simultaneously could be a promising therapeutic strategy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure (for adherent cells):
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with various concentrations of this compound or nutlin-3a and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, remove the medium and add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[14]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[1][2][6][16]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye (e.g., DAPI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Cold PBS
Procedure:
-
Seed and treat cells with this compound or nutlin-3a as described for the viability assay.
-
Harvest both adherent and floating cells and wash them once with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6]
Western Blot Analysis for p53 and Target Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of the p53 pathway.[9][17][18][19]
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-MDM2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[9]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software and normalize to the loading control.[9]
Conclusion
Both this compound and nutlin-3a represent valuable tools for the reactivation of the p53 pathway in cancer therapy. Nutlin-3a has a well-defined mechanism of action in wild-type p53 cancers, with a larger body of evidence supporting its efficacy in these models. This compound, while primarily studied in the context of mutant p53, also shows activity in some wild-type p53 settings, although it appears to be less potent compared to its effects in mutant p53 cancers. The synergistic effects observed when these two compounds are combined suggest that a multi-pronged approach to p53 reactivation may be a highly effective therapeutic strategy. Further direct comparative studies are warranted to fully elucidate the relative efficacy and optimal applications of these two important molecules in the treatment of wild-type p53 cancers.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies | MDPI [mdpi.com]
- 4. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy in cancer cells carrying mutant or wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nutlin-3a: A Potential Therapeutic Opportunity for TP53 Wild-Type Ovarian Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutlin‐3a selects for cells harbouring TP 53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Misfit's Cure: A Comparative Analysis of PRIMA-1's Anti-Cancer Efficacy
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies is a continuous endeavor. Among the promising candidates is PRIMA-1, a small molecule designed to reactivate the mutant p53 tumor suppressor protein, a common feature in over half of all human cancers. This guide provides a comparative overview of this compound and its more potent analogue, APR-246, across various cancer types, supported by experimental data and detailed methodologies.
The primary mechanism of this compound and APR-246 involves the restoration of the wild-type conformation to mutant p53, thereby reinstating its tumor-suppressive functions, including the induction of apoptosis (programmed cell death).[1][2][3] However, emerging evidence reveals that their anti-cancer activity is not solely dependent on p53 status, hinting at multifaceted mechanisms of action.[4][5]
Quantitative Efficacy: A Tale of Two Molecules Across Cancer Types
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values of this compound and APR-246 in various cancer cell lines, highlighting their differential efficacy.
Table 1: Comparative IC50 Values of APR-246 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | p53 Status | IC50 (µM) of APR-246 |
| HCT116 | Wild-type | 24.90 (range: 7.5 - 45.9) |
| RKO | Wild-type | 46 |
| DLD-1 | Mutant | 28.23 (range: 10.9 - 58.6) |
| HCT15 | Mutant | 76 |
| SW620 | Mutant | 50 |
| HCT116 (p53-/-) | Knockout | 23.70 |
Data sourced from a study on colorectal cancer cells, which surprisingly found no significant difference in IC50 values among wild-type, mutant, and p53-knockout cell lines.[4][6]
Table 2: Comparative IC50 Values of this compound and APR-246 in Breast Cancer Cell Lines
| Cell Line | p53 Status | Compound | IC50 (µM) at 24h | IC50 (µM) at 48h |
| BT-474 | Mutant | This compound | ~40 | ~20 |
| BT-474 | Mutant | APR-246 | ~20 | ~10 |
| T47-D | Mutant | This compound | ~35 | ~15 |
| T47-D | Mutant | APR-246 | ~15 | ~5 |
APR-246 consistently demonstrates greater potency than this compound in breast cancer cell lines expressing mutant p53.[7]
Table 3: IC50 Values of APR-246 in Multiple Myeloma Cell Lines
| Cell Line | p53 Status | IC50 (µM) of APR-246 (48h) |
| MM.1S | Wild-type | ~15 |
| H929 | Mutant | ~20 |
| U266 | Mutant (deleted) | ~25 |
| 8226 | Mutant | ~18 |
| 8226R5 | Mutant | ~22 |
APR-246 shows efficacy in multiple myeloma cells irrespective of their p53 status.[8]
Table 4: IC50 Values of this compound and APR-246 in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | p53 Status | Compound | IC50 (µM) at 24h |
| Huh-7 | Mutant (Y220C) | This compound | ~75 |
| Huh-7 | Mutant (Y220C) | APR-246 | ~40 |
| HepG2 | Wild-type | This compound | >100 |
| HepG2 | Wild-type | APR-246 | ~60 |
Both compounds show preferential activity against the mutant p53 HCC cell line.[9]
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
The anti-tumor effects of this compound and APR-246 are mediated through complex signaling pathways. A key pathway implicated in this compound-induced apoptosis is the c-Jun-NH2-kinase (JNK) signaling cascade.[10] Furthermore, in colorectal and esophageal cancers, the upregulation of the pro-apoptotic protein Noxa has been identified as a crucial downstream event.[4][5][11][12]
The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13]
-
Treatment: Treat cells with varying concentrations of this compound or APR-246 for 24-72 hours.[2][8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14][15]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[13][14]
Apoptosis Assay (Annexin V Flow Cytometry)
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Collection: After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[17][18]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Noxa, cleaved PARP, β-actin) overnight at 4°C.[6][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a mixture of media and Matrigel (1:1 ratio).[1][19]
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).[1][3]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[7]
-
Treatment: Administer this compound or APR-246 via intraperitoneal or intravenous injection at appropriate doses (e.g., 25-100 mg/kg).[1][4]
-
Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2 or (L x W x H) x π/6.[1][7]
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).[4]
Concluding Remarks
This compound and its analogue APR-246 represent a promising therapeutic strategy for a broad range of cancers, particularly those harboring p53 mutations. Their ability to reactivate mutant p53 and induce apoptosis, coupled with p53-independent mechanisms of action, underscores their potential in personalized oncology. The provided data and protocols offer a foundational resource for researchers to further investigate and build upon the therapeutic promise of these intriguing molecules. Continued research, including ongoing clinical trials, will be crucial in fully elucidating their clinical utility and expanding their application in cancer treatment.[8][13][16][20]
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces p53-mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]
- 11. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. veterinarypaper.com [veterinarypaper.com]
- 20. researchgate.net [researchgate.net]
The Role of PRIMA-1 in Ferroptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. The small molecule PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its analog APR-246 (also known as eprenetapopt) have been primarily investigated for their ability to reactivate mutant p53. However, a growing body of evidence reveals a p53-independent mechanism of action for these compounds involving the induction of oxidative stress and, critically, ferroptosis. This guide provides a comparative analysis of this compound/APR-246 in the context of ferroptosis, contrasting its activity with established ferroptosis inducers, and offering detailed experimental protocols for validation.
Performance Comparison: this compound/APR-246 vs. Classical Ferroptosis Inducers
The efficacy of this compound/APR-246 in inducing cell death via ferroptosis can be compared with classical inducers like erastin (B1684096) and RSL3. While all these compounds lead to the hallmark outcomes of ferroptosis—lipid peroxidation and cell death—their mechanisms of action and potencies can vary across different cell lines.
Recent studies have explicitly demonstrated that the cytotoxic effects of APR-246 can be rescued by ferroptosis inhibitors, providing direct validation of its role in this cell death pathway. For instance, in ovarian cancer cell lines, the cell death induced by APR-246 is suppressed by the ferroptosis inhibitor liproxstatin-1 (B1674854).[1] Similarly, in acute myeloid leukemia (AML) cells, APR-246-induced cell death is mitigated by iron chelators and lipophilic antioxidants, consistent with a ferroptotic mechanism.[2]
The following table summarizes key quantitative data for this compound/APR-246 and the classical ferroptosis inducers, erastin and RSL3. It is important to note that IC50 values are highly dependent on the cell line and experimental conditions.
| Compound | Mechanism of Action | Cell Line | IC50 | Key Findings | Reference |
| APR-246 | Induces glutathione (B108866) (GSH) depletion, inhibits thioredoxin reductase 1 (TrxR1) | A2780 (Ovarian Cancer) | Synergistic with cisplatin (B142131) (IC50 decreased by 52%) | Induces lipid peroxidation, rescued by liproxstatin-1 and catalase. | [1] |
| AML cell lines | Not specified | Induces early cell death by ferroptosis, depletes GSH, and increases lipid ROS. | [2] | ||
| Erastin | Inhibits system Xc- (SLC7A11), leading to GSH depletion | HT-1080 (Fibrosarcoma) | ~5-10 µM | Induces lipid ROS formation. | [3] |
| HCT116, LoVo, HT29 (Colorectal Cancer) | Not specified | Induces ferroptosis. | [4] | ||
| RSL3 | Directly inhibits glutathione peroxidase 4 (GPX4) | HCT116, LoVo, HT29 (Colorectal Cancer) | HCT116: 4.084 µM, LoVo: 2.75 µM, HT29: 12.38 µM (24h) | Induces cell death and ROS accumulation. | [5] |
| Detroit562, FaDu (HNSCC) | Induces ferroptosis in a dose-dependent manner. | Cell death inhibited by liproxstatin-1. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound-Induced Ferroptosis
This diagram illustrates the proposed mechanism by which this compound and its analog APR-246 induce ferroptosis. A key event is the depletion of intracellular glutathione (GSH), which subsequently leads to the inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides. Its inactivation results in the accumulation of lipid reactive oxygen species (ROS), leading to membrane damage and cell death. This can occur independently of the tumor suppressor protein p53.
Caption: this compound/APR-246 induces ferroptosis by depleting GSH.
Experimental Workflow for Validating Ferroptosis
This diagram outlines a typical experimental workflow to validate the induction of ferroptosis by a compound of interest, such as this compound. The process involves treating cells, followed by a series of assays to measure key hallmarks of ferroptosis.
Caption: Workflow for validating ferroptosis induction.
Detailed Experimental Protocols
For researchers looking to validate the role of this compound or other compounds in ferroptosis, the following are detailed protocols for key experiments.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the effect of a compound on cell viability using the Cell Counting Kit-8 (CCK-8).
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Compound of interest (e.g., this compound)
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the compound of interest in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol describes the measurement of lipid reactive oxygen species (ROS) using the fluorescent probe C11-BODIPY 581/591 followed by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
Compound of interest
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the compound of interest at the desired concentration and for the appropriate time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cells immediately using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red).
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for GPX4 and SLC7A11
This protocol details the detection of key ferroptosis-related proteins, GPX4 and SLC7A11, by Western blotting.
Materials:
-
Cell culture plates
-
Compound of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the compound of interest as required.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
By employing these methodologies, researchers can rigorously validate the role of this compound and other novel compounds in inducing ferroptosis, paving the way for the development of new therapeutic strategies in oncology and other fields.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PRIMA-1 and Cisplatin Sensitivity in Cancer Therapy
This guide provides a detailed side-by-side comparison of PRIMA-1 and the conventional chemotherapeutic agent, cisplatin (B142131). It is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action, sensitivity profiles, and synergistic potential of these two anti-cancer compounds. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
Introduction to this compound and Cisplatin
Cisplatin is one of the most potent and widely used chemotherapeutic drugs for treating various solid tumors, including ovarian, testicular, lung, and bladder cancers.[1][2] Its primary mechanism involves inducing DNA damage, which triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis).[3][4] However, its efficacy is often limited by both intrinsic and acquired resistance, frequently linked to the status of the tumor suppressor protein p53.[5]
This compound (p53 Reactivation and Induction of Massive Apoptosis-1) is a small molecule identified for its ability to restore the wild-type, tumor-suppressive functions of mutated p53 protein.[6] Given that the TP53 gene is mutated in over half of all human cancers, this compound represents a targeted therapeutic strategy to eliminate cancer cells by reactivating this critical apoptosis pathway.[7] this compound itself is a prodrug, converted to the active compound 2-methylene-3-quinuclidinone (MQ), which covalently binds to thiol groups within the mutant p53 core domain, inducing a conformational change that restores its function.[7][8][9]
Mechanism of Action and Cellular Response
The cytotoxic effects of this compound and cisplatin are initiated through distinct molecular pathways.
-
Cisplatin: Upon entering a cell, cisplatin forms aquated complexes that are highly reactive with DNA. It primarily creates intrastrand and interstrand cross-links, with the N7 position of guanine (B1146940) bases being the main target.[1][4] These DNA adducts distort the double helix structure, physically obstructing DNA replication and transcription.[3][10] This damage activates DNA damage response (DDR) pathways, which, if the damage is irreparable, lead to the activation of p53-dependent or independent apoptotic cascades.[1][3]
-
This compound: The primary target of this compound is mutant p53 protein. Its active form, MQ, refolds the mutated p53 protein, restoring its ability to bind to specific DNA sequences and transactivate target genes.[11] This reactivation leads to the expression of key proteins involved in cell cycle arrest (e.g., p21, GADD45) and apoptosis (e.g., BAX, NOXA), thereby re-engaging the cell's natural tumor suppression machinery.[6][10]
Side-by-Side Comparison of Sensitivity Profiles
The sensitivity of cancer cells to cisplatin and this compound is dictated by different molecular determinants, primarily centered around DNA repair capacity and p53 status.
| Feature | This compound | Cisplatin |
| Primary Target | Mutant p53 Protein[12] | Nuclear DNA[4] |
| Mechanism | Restores wild-type conformation and transcriptional activity of mutant p53.[7][11] | Forms DNA adducts, leading to replication and transcription inhibition.[10] |
| Key Determinant of Sensitivity | Presence and high expression levels of mutant p53.[11][13] | Inefficient DNA repair (e.g., defective NER pathway) and functional wild-type p53.[4][14] |
| Effect in Wild-Type p53 Cells | Generally less effective than in mutant p53 cells.[15] | Induces p53-dependent apoptosis, making these cells generally more sensitive.[1] |
| Effect in p53-Null Cells | Little to no effect.[13] | Can induce apoptosis through p53-independent pathways, but often with reduced efficacy. |
| Resistance Mechanisms | Low or no expression of mutant p53; presence of thiol donors (e.g., N-acetylcysteine) that block activity. | Enhanced DNA repair (e.g., high ERCC1 expression), increased drug efflux, and mutation or loss of p53.[2][14] |
Synergistic Effects in Combination Therapy
A significant area of research is the combination of this compound (or its analogue, APR-246) with conventional chemotherapies like cisplatin. The rationale is compelling: tumors with mutant p53 are often resistant to cisplatin, and this compound can potentially restore this sensitivity.[5] Furthermore, cisplatin-induced DNA damage can increase the cellular levels of mutant p53, thereby enhancing the target for this compound and increasing its efficacy.[5][13]
Experimental data consistently demonstrates a synergistic relationship, where the combined treatment is more effective at inducing cancer cell death and inhibiting tumor growth than either agent alone.[13][16]
Quantitative Data from Synergy Studies
Table 2: Synergistic Effects of PRIMA-1MET and Cisplatin on Apoptosis Data from a study on H1299-His175 cells (expressing mutant p53).[13]
| Treatment | Active Caspase-Positive Cells (%) |
| Control | ~0% |
| Cisplatin (2 µg/ml) alone | 15% |
| PRIMA-1MET (25 µM) alone | 0.5% |
| Cisplatin + PRIMA-1MET (25 µM) | 17% |
| PRIMA-1MET (50 µM) alone | ~0% |
| Cisplatin + PRIMA-1MET (50 µM) | 73% |
Table 3: Synergistic Effects on Colony Formation Data from a study on H1299-His175 cells (expressing mutant p53) vs. p53-null H1299 cells.[13]
| Cell Line & Treatment | Suppression of Colony Formation (%) |
| p53-Null H1299 | |
| Cisplatin (1 µg/ml) | 21.4% |
| PRIMA-1MET (20 µM) | 0.2% |
| Cisplatin + PRIMA-1MET | 54.4% |
| Mutant p53 H1299-His175 | |
| Cisplatin (1 µg/ml) | 27.0% |
| PRIMA-1MET (20 µM) | 27.1% |
| Cisplatin + PRIMA-1MET | 85.6% |
Table 4: In Vivo Antitumor Effects of Combined Treatment Data from a study on xenograft tumors in SCID mice.[13]
| Treatment Group | Average Tumor Volume (mm³) |
| Control | ~700-1000 mm³ (range) |
| PRIMA-1MET alone | No major inhibition |
| Cisplatin (0.25 mg/kg) | 680 mm³ |
| PRIMA-1MET + Cisplatin (0.25 mg/kg) | 202 mm³ |
| Cisplatin (1 mg/kg) | 992 mm³ |
| PRIMA-1MET + Cisplatin (1 mg/kg) | 277 mm³ |
Experimental Protocols
Accurate assessment of drug sensitivity and synergy requires standardized and well-controlled experimental procedures.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: 96-well plates, appropriate cell culture medium, cancer cell lines, this compound, cisplatin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and cisplatin, both individually and in combination (at fixed or variable ratios). Remove the old medium and add the drug-containing medium to the wells. Include untreated and vehicle-only wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine IC₅₀ values (the concentration of a drug that inhibits 50% of cell growth). Synergy can be calculated using methods like the Chou-Talalay combination index (CI), where CI < 1 indicates a synergistic effect.[17][18]
-
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cell lines, this compound, cisplatin, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, cisplatin, or their combination for 24-48 hours.[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the apoptosis rate for each treatment condition.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.
-
Materials: 6-well plates, cancer cell lines, this compound, cisplatin, crystal violet stain.
-
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Allow cells to adhere, then treat with drugs for a defined period (e.g., 24 hours).
-
Recovery: After treatment, replace the drug-containing medium with fresh medium and allow the cells to grow for an extended period (e.g., 10-14 days) until visible colonies form.[13]
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain with a crystal violet solution.
-
Quantification: Wash away excess stain and count the number of colonies (typically defined as a cluster of >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. A significant reduction in colony number indicates a loss of long-term proliferative potential.[13]
-
References
- 1. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(MET) synergizes with cisplatin to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p53 reactivation with induction of massive apoptosis-1 (this compound) inhibits amyloid aggregation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novapublishers.com [novapublishers.com]
- 11. This compound increases cisplatin sensitivity in chemoresistant ovarian cancer cells with p53 mutation: a requirement for Akt down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of PRIMA-1
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of PRIMA-1 (also known as APR-246 or Eprenetapopt), a p53-reactivating small molecule with significant potential in cancer therapy. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms or breathing difficulties if inhaled[1]. Therefore, stringent safety measures are necessary during handling and disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Hand Protection | Chemical impermeable gloves. | [1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. For firefighting, a self-contained breathing apparatus is necessary. | [1] |
| Body Protection | Wear suitable protective clothing. | [1] |
Step-by-Step Disposal Protocol for this compound
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration[1]. Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems[1].
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, along with any contaminated disposable labware (e.g., pipette tips, tubes, flasks), in a designated, leak-proof, and clearly labeled hazardous waste container[2].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other waste streams[2].
-
Labeling: The hazardous waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name "this compound"[2].
2. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area within the laboratory, away from general workstations.
-
Ensure containers are kept tightly closed except when adding waste to prevent the release of vapors[1][2].
-
Store in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials[1].
3. Final Disposal:
-
Professional Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction plant[1].
-
Controlled Incineration: Alternatively, the waste can be disposed of by controlled incineration with flue gas scrubbing[1].
-
Contaminated Packaging: Containers that held this compound can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Otherwise, the packaging should be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing[1].
Emergency Procedures in Case of Spills or Exposure
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Accidental Release Measures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.
-
Remove all sources of ignition and use non-sparking tools[1].
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[1].
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[1].
First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation or a rash occurs. | [1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | [1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [1] |
This compound Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
